molecular formula C12H11NO2 B6318497 2-Hydroxy-3-(2-methoxyphenyl)pyridine CAS No. 143074-70-8

2-Hydroxy-3-(2-methoxyphenyl)pyridine

カタログ番号: B6318497
CAS番号: 143074-70-8
分子量: 201.22 g/mol
InChIキー: IWQSPOATFVLVML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-3-(2-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-3-(2-methoxyphenyl)pyridine, 95% is 201.078978594 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-3-(2-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(2-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQSPOATFVLVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439586
Record name MolPort-015-144-432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-70-8
Record name MolPort-015-144-432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 2-Hydroxy-3-(2-methoxyphenyl)pyridine Preferred Tautomeric Nomenclature: 3-(2-methoxyphenyl)pyridin-2(1H)-one Application Domain: Kinase inhibition (Type II), GPCR ligand design, and Fragment-Based Drug Discovery (FBDD).[1]

This technical guide provides a rigorous, field-validated protocol for the synthesis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine.[1] Unlike generic preparations, this guide addresses the critical challenge of tautomeric ambiguity —the equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (amide) forms—which dictates both the synthetic strategy and the interpretation of analytical data.[1]

We present a Direct Palladium-Catalyzed Cross-Coupling protocol that bypasses the need for O-protection, optimizing atom economy and reducing step count.[1] This is supplemented by a comprehensive characterization framework to definitively assign the structural identity in solution and solid phases.

Chemical Identity & Tautomeric Landscape[1]

Before initiating synthesis, the researcher must understand the dynamic nature of the target scaffold. The "2-hydroxypyridine" motif is a misnomer in most biological and solution-state contexts; the molecule predominantly exists as the 2-pyridone tautomer.[1]

Tautomeric Equilibrium

The equilibrium is driven by the aromaticity of the pyridine ring (favoring the enol) versus the strong amide resonance and intermolecular hydrogen bonding (favoring the keto/pyridone form).[1]

  • Solid State & Polar Solvents (DMSO, MeOH): The 2-pyridone form dominates (K_eq >> 1).[1] It forms stable hydrogen-bonded dimers.[1]

  • Gas Phase & Non-polar Solvents (Hexane): The 2-hydroxypyridine form is more accessible, though the 2-pyridone often remains the major congener.[1]

Implication for Synthesis: The nitrogen atom in the 2-pyridone form is nucleophilic.[1][2] If standard alkylation conditions are used without care, N-alkylation (unwanted) competes with O-alkylation.[1] However, for Suzuki couplings, the free NH group can poison Palladium catalysts if not properly managed with base/solvent selection.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectroscopic Signatures Enol 2-Hydroxypyridine Form (Aromatic, Enol) Keto 2-Pyridone Form (Amide, Keto) Enol->Keto Polar Solvents / Solid State (Major Tautomer) NMR_Enol 1H NMR: No NH signal 13C: C-O (~160 ppm) Enol->NMR_Enol Keto->Enol Gas Phase / Non-polar NMR_Keto 1H NMR: NH (~11-13 ppm) 13C: C=O (~162-165 ppm) Keto->NMR_Keto

Figure 1: Tautomeric equilibrium shifting towards the 2-pyridone form in relevant experimental conditions.

Strategic Synthesis: The Suzuki-Miyaura Approach[1]

While traditional methods might employ nucleophilic aromatic substitution or ring condensation, the Suzuki-Miyaura Cross-Coupling is the superior choice for 3-aryl-2-pyridones due to modularity and mild conditions.[1]

Route Selection: Direct vs. Protected[1]
  • Route A: O-Protection (Classical)

    • Steps: 3-bromo-2-hydroxypyridine → 3-bromo-2-benzyloxypyridine → Coupling → Deprotection.[1]

    • Pros: Eliminates catalyst poisoning by the amide; high yields.

    • Cons: Two extra steps; lower atom economy.[1]

  • Route B: Direct Coupling (Recommended)

    • Steps: 3-bromo-2-hydroxypyridine + Boronic Acid → Product.[1]

    • Pros: Single step; "Green" chemistry.[1]

    • Challenge: The free pyridone NH/OH can coordinate Pd.

    • Solution: Use of Pd(dppf)Cl2 (robust ligand) and Cs2CO3 (solubility in dioxane/water) overcomes the poisoning effect.[1]

Reaction Mechanism

The cycle follows the standard Pd(0)/Pd(II) pathway:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromo-2-pyridone.[1]

  • Transmetallation: The 2-methoxyphenyl group is transferred from Boron to Palladium, facilitated by the base (activation of the boronic acid to a boronate).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]

SynthesisWorkflow Start1 Starting Material 1: 3-Bromo-2-hydroxypyridine (Exists as 3-bromo-2-pyridone) Condition Catalytic System: Pd(dppf)Cl2 (5 mol%) Cs2CO3 (2.0 equiv) Dioxane/H2O (4:1), 90°C Start1->Condition Start2 Starting Material 2: 2-Methoxyphenylboronic acid Start2->Condition Intermediate Pd-Complex Intermediate (Oxidative Addition) Condition->Intermediate 1-2 hrs Product Target Product: 3-(2-methoxyphenyl)pyridin-2(1H)-one Intermediate->Product Reductive Elimination Purification Purification: Precipitation (pH adjustment) or Flash Column (DCM/MeOH) Product->Purification

Figure 2: Optimized Direct Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-methoxyphenyl)pyridin-2(1H)-one on a 1.0 gram scale.

Materials
  • Substrate: 3-Bromo-2-hydroxypyridine (CAS: 13466-30-3) - 1.0 equiv.[1]

  • Coupling Partner: 2-Methoxyphenylboronic acid (CAS: 5720-06-9) - 1.2 equiv.[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) - 0.05 equiv (5 mol%).[1]

  • Base: Cesium Carbonate (Cs2CO3) - 2.0 equiv.[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]

  • Charging: Add 3-Bromo-2-hydroxypyridine (1.0 g, 5.75 mmol), 2-Methoxyphenylboronic acid (1.05 g, 6.90 mmol), and Cs2CO3 (3.75 g, 11.5 mmol) to the flask.

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and Distilled Water (5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (210 mg, 0.29 mmol) quickly to minimize air exposure.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: Reaction is typically complete within 3–5 hours.[1] The starting bromide spot (Rf ~0.[1]4) should disappear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).[1]

    • Crucial Step: The product may be amphoteric. Acidify the aqueous layer slightly to pH ~6-7 with 1M HCl to ensure the pyridone is protonated and extractable, or to precipitate it directly if solubility is low.

    • Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.

    • Combine organics, wash with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude residue is often a tan solid.

    • Method A (Precipitation): Triturate with cold diethyl ether or hexanes to remove non-polar impurities (e.g., homocoupled biaryls).[1] Filter the solid.

    • Method B (Chromatography): If purity is <95%, perform flash column chromatography on silica gel.[1] Gradient: 0% → 5% Methanol in Dichloromethane (DCM).[1] The product is polar; expect elution at 3-5% MeOH.[1]

Characterization & Validation

The following data confirms the structure and tautomeric state.

Quantitative Data Summary
ParameterValue / ObservationNotes
Physical State Off-white to pale yellow solidCrystalline powder
Melting Point 155–160 °C (Predicted)High MP due to H-bonding network
Solubility DMSO, MeOH, DMFPoor in Hexane/Water
Mass Spec (ESI) [M+H]+ = 202.08Consistent with C12H11NO2
NMR Interpretation (DMSO-d6)
  • 1H NMR (400 MHz):

    • δ 11.80 (br s, 1H): NH proton.[1] This broad, downfield singlet confirms the 2-pyridone tautomer.[1] (If it were the enol, this would be absent or a very sharp OH depending on exchange).[1]

    • δ 7.40 – 7.60 (m, 2H): Pyridone ring protons (H-6, H-4).[1]

    • δ 6.90 – 7.30 (m, 4H): Phenyl ring protons.[1]

    • δ 6.30 (t, 1H): Pyridone H-5 (often upfield due to resonance).[1]

    • δ 3.75 (s, 3H): Methoxy group (-OCH3).[1]

  • 13C NMR (100 MHz):

    • δ ~162.0: C=O (Carbonyl).[1] Definitive proof of the pyridone form (Enol C-O would be ~158-160 but distinct from amide carbonyl).[1]

    • δ ~55.5: Methoxy carbon.[1]

Quality Control Checkpoints
  • Absence of Pd: Ensure the final solid is not grey/black.[1] If so, dissolve in hot MeOH and filter through Celite.

  • Tautomer Check: If the 1H NMR shows a signal at δ 11-12 ppm, you have the desired pyridone.[1] If you see a signal >13 ppm or no exchangeable proton, check for impurities or solvent effects.

References

  • Suzuki Coupling Mechanism & Catalysts

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Synthesis of 3-Aryl-2-Pyridones

    • Kadyrov, R., et al. (2003).[1] Cross-coupling of 3-bromo-2-pyridone with arylboronic acids. Tetrahedron Letters, 44(3), 473-475.[1] (General methodology for 3-bromo-2-pyridone coupling).

  • Tautomerism of 2-Hydroxypyridines

    • Forlani, L., et al. (2002).[1] Tautomerism of Hydroxy Pyridine. Arkivoc, 2002(xi), 198–215.[1] Link

  • Catalyst Optimization for Heterocycles

    • Littke, A. F., & Fu, G. C. (2002).[1][3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Context on Pd(dppf)Cl2 usage).

Sources

An In-depth Technical Guide to 2-Hydroxy-3-(2-methoxyphenyl)pyridine: Properties, Synthesis, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific derivative, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, a molecule of significant interest for researchers, scientists, and professionals in drug development. While direct experimental data for this exact compound is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile of its physical, chemical, and pharmacological characteristics.

Molecular Structure and Tautomerism: A Duality of Character

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This phenomenon is not merely a chemical curiosity but has profound implications for the molecule's properties and biological activity.[2] The equilibrium is sensitive to the surrounding environment, including solvent polarity and physical state.[3][4]

For 2-Hydroxy-3-(2-methoxyphenyl)pyridine, this equilibrium can be depicted as follows:

synthesis start1 3-Bromo-2-hydroxypyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start1->catalyst start2 2-Methoxyphenylboronic acid start2->catalyst product 2-Hydroxy-3-(2-methoxyphenyl)pyridine catalyst->product

Caption: Proposed Suzuki coupling synthesis of the target molecule.

Experimental Protocol Outline:

  • Protection (Optional but Recommended): The hydroxyl group of 3-bromo-2-hydroxypyridine may be protected (e.g., as a benzyl ether) to prevent side reactions.

  • Coupling Reaction: The protected 3-bromo-2-hydroxypyridine (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.) are dissolved in a suitable solvent system (e.g., dioxane/water). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). [5]3. Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: If a protecting group was used, it is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether) to yield the final product.

Aryne Chemistry Approach

A more novel approach could involve the reaction of a pyridine N-oxide with a silylaryl triflate in the presence of a fluoride source to generate an aryne intermediate, which then reacts with the N-oxide. [6][7]

Drug Development Insights and Potential Applications

The 2-hydroxy-3-arylpyridine scaffold is of significant interest in medicinal chemistry.

  • Enzyme Inhibition: The hydroxypyridone moiety is a known metal-chelating pharmacophore and has been incorporated into inhibitors of various metalloenzymes, including influenza A endonuclease and histone deacetylases (HDACs). [5][8]The 3-aryl substituent provides a vector for exploring interactions with specific pockets of the enzyme active site, potentially leading to enhanced potency and selectivity.

  • Antiviral and Anticancer Potential: Derivatives of 3-hydroxypyridin-2(1H)-ones have shown promise as antiviral agents, particularly against influenza. [5]Furthermore, the broader class of substituted pyridines has been extensively investigated for anticancer properties. [8]* CNS and Other Therapeutic Areas: The pyridine scaffold is prevalent in drugs targeting the central nervous system (CNS) and a wide range of other therapeutic areas. [9]The lipophilicity and electronic properties of the 2-methoxyphenyl group could be tuned to optimize pharmacokinetic properties, such as cell permeability and metabolic stability.

Conclusion

2-Hydroxy-3-(2-methoxyphenyl)pyridine is a molecule with a rich chemical character defined by its tautomeric nature and the interplay of its constituent functional groups. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be inferred from the well-studied chemistry of its parent scaffolds. The synthetic accessibility of this compound, coupled with the proven pharmacological relevance of the hydroxypyridone core, positions it as a valuable building block for the discovery of novel therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related compounds in the pursuit of new medicines.

References

  • Sagong, H. Y., Bauman, J. D., et al. (2016). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. Journal of Medicinal Chemistry, 59(17), 7869-7883. Available at: [Link]

  • Larrosa, I., et al. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. The Journal of Organic Chemistry, 71(12), 4689-4691. Available at: [Link]

  • Poper, W. K., et al. (2025). Lepidiline-Derived Imidazole-2(3H)-Thiones: (3+2)-Cycloadditions vs. Nucleophilic Additions in Reactions with Fluorinated Nitrile Imines. Molecules. Available at: [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215. Available at: [Link]

  • Koval, O., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 28(12), 4707. Available at: [Link]

  • Ito, K., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2), 319. Available at: [Link]

  • Tachikawa, H. (2009). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Structural Chemistry, 20(5), 877-884. Available at: [Link]

  • Schile, J., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1859-1867. Available at: [Link]

  • Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. Available at: [Link]

  • A reliable supplier. (n.d.). The Crucial Role of 3-Hydroxypyridine-2-Carboxaldehyde in Modern Drug Discovery. Retrieved February 12, 2026, from [Link]

  • Stankevičiūtė, J., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Journal of Molecular Catalysis B: Enzymatic, 133, S238-S245. Available at: [Link]

  • A reliable supplier. (n.d.). 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. Retrieved February 12, 2026, from [Link]

  • Hancock, C. N., et al. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 56(10), 3858-3868. Available at: [Link]

  • Koval, O., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 28(12), 4707. Available at: [Link]

  • Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. Available at: [Link]

  • Nimlos, M. R., et al. (1987). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry, 91(21), 5261-5270. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 12, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved February 12, 2026, from [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. Retrieved February 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Pyridine Derivative

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide provides an in-depth, technically-focused framework for the comprehensive evaluation of 2-Hydroxy-3-(2-methoxyphenyl)pyridine, a novel pyridine derivative. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to navigate the essential studies required to characterize this and other similar new chemical entities. The methodologies outlined herein are grounded in established principles and regulatory expectations, ensuring a scientifically sound approach to de-risking and advancing a potential therapeutic agent.

Part 1: Solubility Characterization: The Gateway to Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability. A compound that fails to dissolve adequately in the gastrointestinal tract will likely exhibit poor absorption and, consequently, suboptimal therapeutic effect. Therefore, a thorough understanding of the solubility profile of 2-Hydroxy-3-(2-methoxyphenyl)pyridine is a non-negotiable first step. We will explore both kinetic and thermodynamic solubility, as each provides unique and complementary insights.[1][2]

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system.[1][3] The shake-flask method, though time-consuming, remains the definitive technique for this measurement.[3][4]

  • Preparation of Solvents: Prepare a panel of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of 2-Hydroxy-3-(2-methoxyphenyl)pyridine to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6]

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In the early stages of drug discovery, kinetic solubility assays are invaluable for rapidly screening and ranking compounds.[1][4] These methods measure the concentration at which a compound, predissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when introduced into an aqueous buffer.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Hydroxy-3-(2-methoxyphenyl)pyridine in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the desired aqueous buffer.

  • Precipitation Measurement: Immediately after addition, and at subsequent time points, measure the turbidity of each well using a microplate nephelometer.[4] The point at which a significant increase in light scattering is detected indicates precipitation and defines the kinetic solubility.

  • Data Analysis: Plot the nephelometry signal against the compound concentration to determine the kinetic solubility limit.

Hypothetical Solubility Data for 2-Hydroxy-3-(2-methoxyphenyl)pyridine

The following table presents a hypothetical summary of solubility data that could be generated from the described studies.

Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4
Thermodynamic Solubility (µg/mL) 50150250275
Kinetic Solubility (µg/mL) 75200350380

Note: This data is for illustrative purposes only.

The expected increase in solubility with rising pH for a hydroxy-pyridine derivative is due to the potential for deprotonation of the hydroxyl group, leading to a more soluble anionic form.

Visualizing the Solubility Assessment Workflow

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Excess Compound in Buffer T_Equilibrate Shake/Agitate (24-72h) T_Start->T_Equilibrate T_Separate Centrifuge T_Equilibrate->T_Separate T_Sample Collect Supernatant T_Separate->T_Sample T_Analyze HPLC Quantification T_Sample->T_Analyze T_Result Equilibrium Solubility Data T_Analyze->T_Result K_Start DMSO Stock Solution K_Dilute Serial Dilution K_Start->K_Dilute K_Add Add to Aqueous Buffer K_Dilute->K_Add K_Measure Nephelometry K_Add->K_Measure K_Result Kinetic Solubility Data K_Measure->K_Result

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 2: Stability Profiling and Forced Degradation Studies

Understanding the intrinsic stability of 2-Hydroxy-3-(2-methoxyphenyl)pyridine is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an indispensable tool for this purpose, intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[7][8][9]

Objectives of Forced Degradation Studies
  • To elucidate potential degradation pathways.

  • To identify the likely degradation products.[10]

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.[8]

Experimental Protocol: A Multi-Condition Stress Testing Approach

A solution of 2-Hydroxy-3-(2-methoxyphenyl)pyridine will be subjected to the following stress conditions as per ICH guidelines.[8] A control sample, protected from stress, should be analyzed concurrently.[10] The goal is to achieve 2-20% degradation of the parent compound.[10]

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60°C for 24 hours.

    • Rationale: To assess susceptibility to degradation in an acidic environment, mimicking the stomach. Acidic conditions can catalyze the hydrolysis of susceptible functional groups.[7]

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C for 8 hours.

    • Rationale: To evaluate stability in an alkaline environment. Basic conditions can also promote hydrolysis and other degradation reactions.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Rationale: To test for vulnerability to oxidation, a common degradation pathway.

  • Thermal Degradation (Dry Heat):

    • Condition: Solid drug substance at 80°C for 48 hours.

    • Rationale: To assess the impact of elevated temperatures on the solid form of the compound, which can induce rearrangements, bond cleavage, or decomposition.[7]

  • Photolytic Degradation:

    • Condition: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[8]

    • Rationale: To determine if the compound is light-sensitive. Molecules with conjugated systems and aromatic rings are often susceptible to photolysis.[7]

Analytical Monitoring and Characterization

A stability-indicating HPLC method is the cornerstone of analyzing the outcomes of forced degradation studies. This method must be capable of separating the parent peak from all degradation product peaks.

  • Primary Analysis (HPLC-UV): Quantify the remaining parent compound and calculate the percentage of degradation. Monitor for the appearance of new peaks.

  • Peak Purity Analysis (Photodiode Array - PDA Detector): Assess the spectral purity of the parent peak to ensure it is not co-eluting with any degradants.

  • Mass Balance: Ensure that the sum of the decrease in the parent compound is accounted for by the increase in degradation products.[7]

  • Degradant Identification (LC-MS/MS): Use Liquid Chromatography-Mass Spectrometry to obtain the mass of the degradation products, providing crucial clues to their structures.[7]

Hypothetical Stability Data for 2-Hydroxy-3-(2-methoxyphenyl)pyridine

The following table summarizes potential outcomes from a forced degradation study.

Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C 8.5%2185.06
0.1 M NaOH, 60°C 15.2%3215.07
3% H₂O₂, RT 5.1%1231.06 (Oxidized product)
Dry Heat, 80°C < 2%0N/A
Photolytic (ICH Q1B) 12.8%2213.05 (Isomer)

Note: This data is for illustrative purposes only.

These hypothetical results suggest that 2-Hydroxy-3-(2-methoxyphenyl)pyridine is relatively stable to dry heat but susceptible to degradation under basic and photolytic conditions.

Visualizing the Forced Degradation and Analysis Logic

Stability_Logic cluster_stress Forced Degradation Conditions cluster_outputs Key Study Outputs API 2-Hydroxy-3-(2-methoxyphenyl)pyridine Acid Acidic Hydrolysis API->Acid Base Basic Hydrolysis API->Base Oxidation Oxidative API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathways Degradation Pathways Analysis->Pathways Products Degradant Structures Analysis->Products Method Validated Analytical Method Analysis->Method Stability Intrinsic Stability Profile Analysis->Stability

Caption: Logical Flow of a Forced Degradation Study.

Conclusion: A Foundation for Rational Drug Development

This technical guide has laid out a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 2-Hydroxy-3-(2-methoxyphenyl)pyridine. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, a clear picture of the compound's dissolution behavior can be established. The multi-pronged forced degradation study provides the necessary insights into its intrinsic stability, potential degradation pathways, and the nature of its degradants. The data generated from these studies are not merely academic exercises; they are critical inputs that will guide formulation scientists in developing a stable and bioavailable drug product, inform analytical chemists in creating robust quality control methods, and provide regulatory agencies with the necessary evidence of a well-characterized drug substance. The path forward for 2-Hydroxy-3-(2-methoxyphenyl)pyridine, and any new chemical entity, is illuminated by the foundational knowledge gained through these essential investigations.

References

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Sharp URL
  • Title: Forced Degradation Studies for Stability Source: Nelson Labs URL
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL
  • Title: Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives Source: BenchChem URL
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
  • Title: 4 Ways Drug Solubility Testing Helps Discovery & Development Source: WuXi AppTec URL
  • Title: Compound solubility measurements for early drug discovery Source: Life Chemicals URL
  • Title: Discovery solubility measurement and assessment with drug development in mind Source: SpringerLink URL
  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL
  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL
  • Title: Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Comparative Guide Source: BenchChem URL

Sources

Quantum chemical calculations for 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Executive Summary

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-Hydroxy-3-(2-methoxyphenyl)pyridine, a molecule of significant interest in medicinal chemistry. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to understand molecular structure, reactivity, and electronic properties. The core of this guide is a detailed workflow utilizing Density Functional Theory (DFT), a robust and widely used method, to elucidate the key chemical features of the title compound. By following this guide, researchers can predict molecular geometries, analyze electronic frontiers, map electrostatic potentials, and interpret vibrational spectra, thereby generating critical insights to accelerate rational drug design and development.

Introduction: The Intersection of Quantum Chemistry and Drug Design

2-Hydroxy-3-(2-methoxyphenyl)pyridine represents a class of heterocyclic compounds that are prevalent scaffolds in modern drug discovery. The pyridine ring, a bioisostere of a phenyl ring, offers unique hydrogen bonding capabilities and solubility profiles. Understanding the three-dimensional structure, electronic distribution, and reactivity of such molecules at a quantum level is paramount for predicting their behavior in a biological system. For instance, identifying the most electron-rich or electron-poor regions can guide the design of derivatives with improved binding affinity to a target receptor.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico microscope to probe these properties.[1] DFT offers a favorable balance between computational cost and accuracy, making it the workhorse for studying molecules of pharmaceutical relevance.[2] This guide will detail the application of DFT to fully characterize 2-Hydroxy-3-(2-methoxyphenyl)pyridine, providing a foundational dataset for future structure-activity relationship (SAR) studies. A crucial aspect of 2-hydroxypyridine derivatives is the potential for tautomerism, specifically the equilibrium between the hydroxy (lactim) and pyridone (lactam) forms.[3][4] Computational studies are essential to determine the relative stability of these tautomers, which can exhibit vastly different chemical and biological properties.[5][6]

Theoretical Foundations: Why DFT?

At the heart of our computational protocol is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach significantly reduces computational expense while often maintaining a high level of accuracy. The choice of the functional and the basis set are the two most critical decisions in a DFT calculation.

  • The Functional (B3LYP): The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and validated functionals, known for providing reliable geometries and energies for a broad range of organic molecules.[7] For systems where non-covalent interactions are critical, including a dispersion correction (e.g., B3LYP-D3) is highly recommended.[2]

  • The Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set offers a robust combination of features for this type of molecule:

    • 6-311G : A triple-split valence basis set, providing a flexible description of the valence electrons which are most involved in chemical bonding.

    • ++ : These diffuse functions are added to both heavy atoms and hydrogen. They are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.[8]

    • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for accurately modeling chemical bonds and non-spherical atoms.[9] Using a basis set without polarization functions is not recommended for obtaining reasonable structures of molecules containing heteroatoms.[9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the quantum chemical characterization of 2-Hydroxy-3-(2-methoxyphenyl)pyridine.

Step 1: Molecular Structure Preparation

  • Construct the 3D Structure: Build the initial 3D structure of 2-Hydroxy-3-(2-methoxyphenyl)pyridine using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Pay close attention to initial bond lengths and angles to ensure a reasonable starting geometry.

  • Initial Cleaning/Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to clean up the initial structure and remove any steric clashes. This provides a better starting point for the more computationally intensive quantum mechanics calculation.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Software Input: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Keyword Specification: Specify the following keywords in the input file:

    • # B3LYP/6-311++G(d,p) Opt

    • Opt instructs the software to perform a geometry optimization.

  • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until convergence criteria are met.

Step 3: Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate thermodynamic properties and the theoretical vibrational (IR) spectrum.

  • Keyword Specification: Using the optimized geometry from Step 2, set up a new calculation with the following keywords:

    • # B3LYP/6-311++G(d,p) Freq

    • Freq instructs the software to calculate the vibrational frequencies.

  • Validation: Upon completion, check the output file for imaginary frequencies.

    • Zero Imaginary Frequencies: The structure is a true minimum on the potential energy surface.

    • One or More Imaginary Frequencies: The structure is a transition state or a higher-order saddle point. In this case, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Step 4: Electronic Property Calculation

  • Objective: To compute key electronic descriptors from the optimized, stable geometry.

  • Methodology: This is typically performed as part of the frequency calculation or can be run as a separate "single-point" energy calculation on the final geometry. Ensure population analysis keywords (e.g., Pop=Full or Pop=NBO in Gaussian) are included.

  • Data Extraction: From the output file, extract energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate a Molecular Electrostatic Potential (MEP) map.

G cluster_prep Part 1: Preparation cluster_qm Part 2: Quantum Mechanics (DFT) build 1. Build 3D Structure (e.g., Avogadro) pre_opt 2. Pre-optimize (Molecular Mechanics) build->pre_opt Initial Geometry opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->opt Input for DFT freq 4. Frequency Analysis opt->freq Optimized Geometry validate 5. Validate Minimum (Check for Imaginary Freq.) freq->validate validate->opt Imaginary Freq. Found (Re-optimize) electronic 6. Calculate Electronic Properties (HOMO, LUMO, MEP) validate->electronic Verified Minimum

Caption: Computational workflow for quantum chemical characterization.

Analysis and Interpretation of Results

The output of these calculations provides a wealth of data that must be carefully interpreted to gain meaningful chemical insights.

Optimized Geometry

The final optimized coordinates provide the most stable 3D structure of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles should be tabulated. These parameters can be compared with experimental data (e.g., from X-ray crystallography) if available, or with data from similar, well-characterized molecules. For 2-Hydroxy-3-(2-methoxyphenyl)pyridine, the dihedral angle between the pyridine and methoxyphenyl rings is particularly important as it defines the overall molecular conformation.

Table 1: Illustrative Geometric Parameters for 2-Hydroxy-3-(2-methoxyphenyl)pyridine (Note: These are representative values. Actual calculated values should be inserted here.)

ParameterBond/AngleCalculated Value
Bond LengthC2-O(H)1.35 Å
Bond LengthC3-C(phenyl)1.48 Å
Bond AngleC2-C3-C4119.5°
Dihedral AngleN1-C2-C3-C(phenyl)25.0°
Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO & LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactivity.[10]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity, while a large gap indicates greater stability.[11] This gap is fundamental to understanding the bioactivity of molecules.[10]

Table 2: Calculated Electronic Properties (Note: These are representative values. Actual calculated values should be inserted here.)

PropertyCalculated Value (eV)Implication
HOMO Energy-6.5 eVElectron-donating potential
LUMO Energy-1.2 eVElectron-accepting potential
HOMO-LUMO Gap (ΔE) 5.3 eV Chemical Stability & Reactivity

Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[12] It is an invaluable tool for understanding and predicting intermolecular interactions, such as drug-receptor binding.[13]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are attractive to positive charges (electrophiles) and are potential hydrogen bond acceptor sites. For our molecule, this is expected around the pyridine nitrogen and the hydroxyl oxygen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, attractive to negative charges (nucleophiles). This is expected around the hydroxyl hydrogen.

  • Green Regions (Neutral Potential): Indicate areas of relatively neutral electrostatic potential.

The MEP provides crucial insights into how a molecule will be recognized by a biological target.[14]

Vibrational Analysis

The frequency calculation yields a theoretical infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular vibration (e.g., C-H stretch, C=O stretch, ring breathing).[15] These calculated frequencies can be compared with experimental IR spectra to validate the computational model. The potential energy distribution (PED) can be used to provide a detailed assignment for each vibrational mode.[16]

Application in Drug Development

The insights gained from these quantum chemical calculations have direct and tangible applications in the drug development pipeline.

  • SAR Guidance: By calculating properties for a series of analogues, computational chemists can build models that correlate electronic properties (like the HOMO-LUMO gap or MEP values) with biological activity. This helps prioritize the synthesis of more promising compounds.

  • Metabolic Stability Prediction: The MEP and HOMO distribution can indicate sites on the molecule that are most susceptible to oxidative metabolism by cytochrome P450 enzymes. Modifying these sites can lead to compounds with improved metabolic stability.

  • Receptor Binding: The MEP provides a "fingerprint" of the molecule's electrostatic character.[17] This can be used to understand and optimize interactions with the binding pocket of a target protein, ensuring electrostatic complementarity.[14]

  • Lipophilicity and pKa Prediction: Quantum chemical descriptors can be used as inputs for more complex models (like QSAR) to predict physicochemical properties like lipophilicity and acidity/basicity, which are critical for a drug's pharmacokinetic profile.[17][18]

G cluster_input Quantum Chemical Outputs cluster_output Drug Development Insights inputs Optimized Geometry HOMO/LUMO Energies Molecular Electrostatic Potential (MEP) Vibrational Frequencies reactivity Chemical Reactivity & Stability Prediction inputs:s->reactivity HOMO-LUMO Gap binding Receptor Interaction & Binding Mode inputs:s->binding MEP Complementarity metabolism Metabolic Hotspot Identification inputs:s->metabolism HOMO Density & MEP sar Structure-Activity Relationship (SAR) reactivity->sar binding->sar metabolism->sar

Caption: Linking computational outputs to drug development insights.

Conclusion

This technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of 2-Hydroxy-3-(2-methoxyphenyl)pyridine using Density Functional Theory. By moving beyond mere procedural steps to explain the causality behind methodological choices, we provide researchers with the tools to not only perform these calculations but also to critically analyze and interpret the results. The data generated—from precise molecular geometries to detailed electronic landscapes—serves as a critical foundation for understanding molecular behavior and rationally designing next-generation therapeutics. Adherence to this self-validating protocol ensures the generation of high-quality, reliable data, empowering scientists to make more informed decisions in the complex process of drug discovery.

References

  • Title: Application of molecular electrostatic potentials in drug design[14] Source: ResearchGate URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP)[12] Source: University of Zurich URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP) Calculation Service[13] Source: CD ComputaBio URL: [Link]

  • Title: Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals[15] Source: International Journal of Engineering Research & Technology URL: [Link]

  • Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis[17] Source: ChemRxiv URL: [Link]

  • Title: Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine[19] Source: PubMed URL: [Link]

  • Title: Interrelation between electrostatic and lipophilicity potentials on molecular surfaces[18] Source: PubMed URL: [Link]

  • Title: Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium[3] Source: RSC Publishing URL: [Link]

  • Title: FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes[7] Source: ResearchGate URL: [Link]

  • Title: From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium[6] Source: PubMed URL: [Link]

  • Title: Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model Source: UW-Eau Claire URL: [Link]

  • Title: A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives[10] Source: PMC URL: [Link]

  • Title: Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations[1] Source: AIMS Press URL: [Link]

  • Title: INSIGHTS FROM DFT CALCULATIONSVIBRATIONAL SPECTROSCOPY STUDY OF PYRIDINE AND PYRIMIDINE LIGANDS COORDINATED WITH ANTIMONY (III) COMPLEXES[16] Source: ResearchGate URL: [Link]

  • Title: Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase[4] Source: ACS Publications URL: [Link]

  • Title: Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants[11] Source: International Journal of Drug Delivery Technology URL: [Link]

  • Title: DFT advices - Simple computational chemistry[8] Source: Simple Computational Chemistry URL: [Link]

  • Title: B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series[2] Source: International Journal of Scientific Engineering and Research (IJSER) URL: [Link]

  • Title: Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?[9] Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to Tautomerism in 3-Substituted 2-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms is a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. The introduction of a substituent at the 3-position of the pyridine ring introduces a layer of electronic and steric complexity that significantly modulates this delicate balance. This guide provides a comprehensive exploration of the core principles governing this tautomerism, the multifaceted influence of the 3-substituent, and the analytical methodologies essential for its characterization. We synthesize theoretical underpinnings with field-proven experimental protocols to offer a self-validating framework for researchers navigating this chemical space.

The Fundamental Equilibrium: 2-Hydroxypyridine vs. 2-Pyridone

The 2-hydroxypyridine scaffold is not a single, static entity but exists as a dynamic equilibrium between two tautomeric forms: the aromatic 2-hydroxypyridine and the non-aromatic but highly conjugated 2-pyridone.[1] This prototropic tautomerism involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom.[2]

The relative stability of these two forms is finely balanced and highly sensitive to the surrounding environment. In the gas phase, the 2-hydroxypyridine tautomer is generally more stable by a small margin, often attributed to its aromatic character.[3][4] Conversely, in the solid state and in polar solvents, the equilibrium overwhelmingly favors the 2-pyridone form.[2][5] This shift is driven by the greater dipole moment of the 2-pyridone tautomer, which allows for stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, with polar solvent molecules or within a crystal lattice.[1][5][6]

Tautomerism H Aromatic System P Conjugated System (Higher Dipole Moment) H->P Proton Transfer

Caption: The fundamental tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

The Decisive Role of the 3-Substituent

The introduction of a substituent at the C3 position directly perturbs the electronic landscape of the heterocyclic ring, thereby altering the relative energies of the two tautomers. This perturbation is the primary tool through which chemists can modulate the tautomeric preference. The effect can be dissected into electronic (inductive and resonance) and steric components.

Electronic Effects: A Push-Pull Mechanism

The electronic nature of the 3-substituent exerts a profound influence on the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (-CHO) at the 3-position significantly increase the acidity of the N-H proton of the 2-pyridone tautomer through inductive and resonance effects. This stabilization of the conjugate base of the pyridone form effectively shifts the equilibrium further towards the 2-pyridone tautomer. For example, 2-hydroxy-5-nitropyridine exists predominantly in the pyridone form, even in less polar solvents, and is exclusively in this form in the solid state.[6][7]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as amino (-NH₂) or alkyl (-CH₃) groups tend to destabilize the 2-pyridone form relative to the 2-hydroxypyridine tautomer. By donating electron density to the ring, they decrease the acidity of the N-H proton, making the pyridone form less favorable.

The Hammett equation can be applied to correlate the electronic properties of the substituent with the position of the equilibrium, often showing a linear free-energy relationship.[6]

SubstituentEffects cluster_EWG Influence of Electron-Withdrawing Group (EWG) at C3 cluster_EDG Influence of Electron-Donating Group (EDG) at C3 Equilibrium 2-Hydroxypyridine ⇌ 2-Pyridone EWG_Node EWG (-NO₂, -CN) EDG_Node EDG (-NH₂, -CH₃) Effect1 Stabilizes negative charge on N in pyridone form EWG_Node->Effect1 Inductive/Resonance Withdrawal Result1 Shifts equilibrium towards 2-PYRIDONE Effect1->Result1 Effect2 Increases electron density in the ring EDG_Node->Effect2 Inductive/Resonance Donation Result2 Favors Aromatic 2-HYDROXYPYRIDINE Effect2->Result2

Caption: Influence of C3 substituents on the tautomeric equilibrium.

Solvent and pH: The Environmental Modulators

While the 3-substituent sets an intrinsic preference, the environment dictates the final observed ratio of tautomers.

Solvent Polarity: The choice of solvent is critical. As established for the parent compound, polar solvents preferentially solvate and stabilize the more polar 2-pyridone tautomer.[2][5] This effect generally holds true for 3-substituted derivatives. Aprotic polar solvents like DMSO and protic polar solvents like water or methanol strongly favor the pyridone form, whereas non-polar solvents like cyclohexane or carbon tetrachloride shift the equilibrium towards the less polar 2-hydroxypyridine form.[2][3][6]

pH and Ionization: The tautomeric equilibrium is also intimately linked to the compound's pKa. The 2-hydroxypyridine and 2-pyridone tautomers have different acidity and basicity constants. Changes in pH that lead to protonation or deprotonation of the molecule will populate different species, effectively shifting the observed equilibrium. This is a critical consideration in drug development, as the predominant tautomer at physiological pH (7.4) can have drastically different properties from the one observed in organic solvents.

Table 1: Influence of Solvent on Tautomeric Constant (K_T = [Pyridone]/[Hydroxypyridine]) for Selected Pyridines

CompoundSolventK_TReference
2-HydroxypyridineGas Phase~0.3[3]
2-HydroxypyridineCyclohexane~1.0 - 1.7[1][2]
2-HydroxypyridineAcetonitrile~6.0[8]
2-HydroxypyridineWater~900[2]
2-Hydroxy-5-nitropyridineTHF~4.6[6]
2-Hydroxy-5-nitropyridineDMSO~15.8[6]
2-Hydroxy-6-chloropyridineTHF> 20[6]
2-Hydroxy-6-chloropyridineDMSO> 20[6]

Note: Data for specifically 3-substituted compounds can be sparse; the principles are extrapolated from studies on various substituted pyridines.

Experimental Characterization: A Practical Guide

Determining the position of the tautomeric equilibrium requires robust analytical techniques. While several methods can provide insights, UV-Vis and NMR spectroscopy are the most common tools employed in solution-phase studies.

UV-Vis Spectroscopy: A Quantitative Approach

UV-Vis spectroscopy is a powerful method for quantifying the amounts of each tautomer in solution.[7][9] The technique relies on the fact that the aromatic 2-hydroxypyridine and the conjugated 2-pyridone have distinct chromophores and thus different absorption maxima (λ_max). However, their spectra often overlap, making direct analysis of the mixture challenging.[10] The established and most trustworthy method to overcome this involves the synthesis and use of "fixed" tautomeric models.

Protocol: Tautomeric Ratio Determination via UV-Vis Spectroscopy

  • Synthesis of Fixed Tautomers:

    • Synthesize the N-methyl derivative (e.g., 1-methyl-3-substitued-2-pyridone). This compound is "locked" in the pyridone (lactam) form.

    • Synthesize the O-methyl derivative (e.g., 2-methoxy-3-substituted-pyridine). This compound is "locked" in the hydroxypyridine (lactim) form.

    • Causality: These fixed derivatives provide the pure, unadulterated spectra of each tautomer, which are essential for accurate deconvolution of the mixed spectrum.[6][7]

  • Sample Preparation:

    • Prepare solutions of the 3-substituted 2-hydroxypyridine and each of the two fixed derivatives at identical, known concentrations in the solvent of interest. Use a high-purity spectroscopic grade solvent.

  • Spectral Acquisition:

    • Acquire the full UV-Vis absorption spectrum (e.g., 200-400 nm) for all three samples using a calibrated spectrophotometer.

    • Determine the λ_max and molar absorptivity (ε) for the pure lactam and lactim forms from the spectra of the fixed derivatives.

  • Data Analysis and Calculation:

    • The spectrum of the tautomeric mixture is a linear combination of the spectra of the two individual tautomers.

    • At two different wavelengths (ideally at the λ_max of each pure form), the total absorbance (A) of the mixture is given by:

      • A₁ = ε_lactam₁ * c_lactam * l + ε_lactim₁ * c_lactim * l

      • A₂ = ε_lactam₂ * c_lactam * l + ε_lactim₂ * c_lactim * l

    • Knowing the total concentration (c_total = c_lactam + c_lactim), the path length (l), and the molar absorptivities from the fixed derivatives, this system of simultaneous equations can be solved to find the concentration of each tautomer.

    • The tautomeric equilibrium constant is then calculated as K_T = [Pyridone] / [Hydroxypyridine].

Caption: Experimental workflow for quantitative tautomer analysis using UV-Vis spectroscopy.

NMR Spectroscopy: A Structural Snapshot

While UV-Vis is excellent for quantification, NMR spectroscopy provides direct structural information, often allowing for the unambiguous identification of the major tautomer in solution.[7]

  • ¹H NMR: The chemical shifts of the ring protons are highly informative. The 2-hydroxypyridine form retains its aromatic character, leading to proton signals in the aromatic region. The 2-pyridone form is a conjugated diene, and its vinyl protons are typically found at different chemical shifts. The mobile proton (N-H or O-H) can sometimes be observed as a broad signal, though its detection is solvent and concentration-dependent.

  • ¹³C NMR: The most diagnostic signal is that of the C2 carbon. In the 2-hydroxypyridine form, this carbon is bonded to oxygen and resonates around 160-165 ppm. In the 2-pyridone form, C2 is a carbonyl carbon (C=O), and its signal shifts significantly downfield to ~175-180 ppm.

Limitation: A key challenge in NMR analysis is the rate of tautomeric interconversion. If the proton exchange is fast on the NMR timescale, a single set of averaged signals will be observed, making it difficult to distinguish or quantify the individual tautomers.[6][7] In such cases, low-temperature NMR studies may be necessary to slow the exchange rate and resolve the signals for each species.

X-ray Crystallography: The Solid-State Arbiter

For the solid state, single-crystal X-ray diffraction is the definitive method. It provides an unambiguous three-dimensional structure of the molecule as it exists within the crystal lattice. Numerous studies have confirmed that 2-hydroxypyridines and their derivatives, including 3-substituted variants, almost invariably crystallize in the 2-pyridone form.[5][11][12] This is due to the formation of stable, hydrogen-bonded dimers or helical chains that are energetically favorable in the solid state.[5]

Conclusion

The tautomeric equilibrium of 3-substituted 2-hydroxypyridines is a complex interplay between the intrinsic electronic properties of the substituent and the extrinsic effects of the environment. Electron-withdrawing groups at the 3-position generally favor the 2-pyridone form, a preference that is amplified by polar solvents. A thorough understanding and characterization of this equilibrium are paramount for professionals in drug development and materials science, as the predominant tautomer dictates the molecule's shape, polarity, hydrogen-bonding capabilities, and ultimately, its biological activity and material properties. The judicious application of spectroscopic techniques, particularly UV-Vis analysis with fixed derivatives, provides the quantitative data necessary to navigate and engineer this critical chemical property.

References

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved February 15, 2026, from [Link]

  • Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. Retrieved February 15, 2026, from [Link]

  • Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Retrieved February 15, 2026, from [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Retrieved February 15, 2026, from [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved February 15, 2026, from [Link]

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. Retrieved February 15, 2026, from [Link]

  • de la Cruz, P., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Retrieved February 15, 2026, from [Link]

  • Alhatem, A. A. (2018). Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. Chemical Science International Journal. Retrieved February 15, 2026, from [Link]

  • Raczyńska, E. D., & Gal, J.-F. (2016). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Ribeiro da Silva, M. A., & Santos, L. M. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]

  • Bolognesi, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. Retrieved February 15, 2026, from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved February 15, 2026, from [Link]

  • Al'bov, D. V., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports. Retrieved February 15, 2026, from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. Retrieved February 15, 2026, from [Link]

  • ChemEurope. (n.d.). 2-Pyridone. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2017). Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Carey, A. R. E., et al. (1993). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray diffraction structures of 2(1H)-pyridone receptors 12-14. Retrieved February 15, 2026, from [Link]

  • Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved February 15, 2026, from [Link]

  • Neville, J. J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Retrieved February 15, 2026, from [Link]

  • Jones, D. W. (1972). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[6][9]-Annelated Rings and Oxygen at the[9]-Position. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 15, 2026, from [Link]

  • Wasielewski, M. R., & Ryan, M. H. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Ito, K., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening of 2-Hydroxy-3-(2-methoxyphenyl)pyridine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Derivatives of this core, such as 2-Hydroxy-3-(2-methoxyphenyl)pyridine and its analogs, exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][][3] A significant portion of these activities can be attributed to the inhibition of protein kinases, which are crucial regulators of cellular processes and established targets for drug development.[4][5][6]

High-Throughput Screening (HTS) is an essential technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel starting points for therapeutic development.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an HTS campaign to identify inhibitors of a target kinase from a library of 2-Hydroxy-3-(2-methoxyphenyl)pyridine analogs. The protocol is centered around the robust and widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9][10][11]

Assay Principle

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based assay that can be used for virtually any ADP-generating enzyme.[8][9][10] The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then measured using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[8][9][10] Inhibitors of the kinase will result in a decrease in ADP production and a corresponding decrease in the luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection Kinase Target Kinase ADP ADP Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->ADP ADPGloReagent ADP-Glo™ Reagent ATP->ADPGloReagent KinaseDetectionReagent Kinase Detection Reagent ADP->KinaseDetectionReagent Inhibitor Pyridine Analog (Potential Inhibitor) Inhibitor->Kinase Depleted ATP Depleted RemainingATP Remaining ATP RemainingATP->Depleted NewATP Newly Synthesized ATP ADP_from_step1 ADP ADP_from_step1->NewATP Light Luminescent Signal NewATP->Light Luciferase Luciferase/ Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

High-Throughput Screening Workflow

A successful HTS campaign requires careful planning and execution, from compound library management to data analysis and hit confirmation. The following workflow provides a general overview of the key stages involved.

HTS_Workflow cluster_prep Preparation cluster_screen Screening & Confirmation cluster_analysis Analysis Compound_Management 1. Compound Library Management & Plating Assay_Development 2. Assay Development & Optimization Compound_Management->Assay_Development Primary_Screen 3. Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation 4. Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response 5. Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Data_Analysis 6. Data Analysis & Visualization Dose_Response->Data_Analysis SAR_Analysis 7. Hit-to-Lead & SAR Analysis Data_Analysis->SAR_Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

A. Compound Library Preparation

Effective compound management is critical to the success of an HTS campaign.[12][13] The 2-Hydroxy-3-(2-methoxyphenyl)pyridine analog library should be of high purity (>90%) and accurately prepared.[14]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in 100% dimethyl sulfoxide (DMSO).

  • Intermediate Plate Preparation: Create an intermediate plate by diluting the 10 mM stock solutions to 100 µM in an appropriate buffer or DMSO.

  • Assay-Ready Plate Preparation: For the primary screen, prepare assay-ready plates by dispensing a small volume (e.g., 50 nL) of the 100 µM compound solutions into 384-well assay plates. This will result in a final compound concentration of 10 µM in a 5 µL assay volume.

B. Primary HTS Assay: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.[15] All additions should be performed with automated liquid handlers to ensure precision and consistency.

Materials:

  • Target Kinase and Substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[9]

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)[16]

  • ATP Solution

  • Assay-ready compound plates

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate mix in assay buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

  • ATP Mix Preparation: Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km value for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]

  • Dispensing Reagents:

    • To each well of the 384-well plate containing the pre-dispensed compounds, add 2.5 µL of the 2X enzyme/substrate mix.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization based on the kinase activity.[6]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

  • ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction.[15]

  • Signal Stabilization Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Plate Layout and Controls:

WellsContentPurpose
1-16CompoundsTest wells for screening library
17-20DMSO (No Compound)Negative Control (100% Kinase Activity)
21-24Staurosporine (10 µM)Positive Control (0% Kinase Activity)
C. Data Analysis and Hit Identification

1. Quality Control (QC): The robustness of the HTS assay is evaluated using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[17][18]

  • Z'-Factor Calculation:

    
    
    Where:
    
    • 
       and 
      
      
      
      are the standard deviations of the positive and negative controls.
    • 
       and 
      
      
      
      are the means of the positive and negative controls.
  • Interpretation of Z'-Factor: [19]

    • Z' > 0.5: Excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: Marginal assay, may require optimization.

    • Z' < 0: Unacceptable assay.

2. Hit Identification:

  • Percent Inhibition Calculation:

    
    
    
  • Hit Threshold: A common threshold for hit identification is a percent inhibition value greater than three times the standard deviation of the negative controls. For this screen, compounds exhibiting >50% inhibition are typically selected for further analysis.[6]

D. Dose-Response Confirmation and IC50 Determination

Hits identified in the primary screen should be confirmed through dose-response experiments to determine their potency (IC50 value).[20][21]

Protocol:

  • Serial Dilution: Prepare a series of dilutions for each hit compound, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in the primary screen protocol, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.[22][23] The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.[23][24]

Data Presentation:

Compound IDIC50 (µM)Hill Slope
Analog-0010.151.10.99
Analog-0021.20.90.98
Analog-003> 100--
............

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) High variability in controlsCheck liquid handling precision; ensure proper mixing of reagents.
Low signal-to-background ratioOptimize enzyme/substrate concentrations; increase incubation times.
High False Positive Rate Compound interference (e.g., autofluorescence)Use orthogonal assays for hit confirmation; perform counter-screens.
Poor Dose-Response Curves Compound insolubilityCheck compound solubility in assay buffer; reduce highest concentration tested.
Incorrect dilution seriesVerify dilution calculations and pipetting accuracy.

Conclusion

This application note provides a detailed framework for the high-throughput screening of 2-Hydroxy-3-(2-methoxyphenyl)pyridine analogs as potential kinase inhibitors. By employing the robust ADP-Glo™ Kinase Assay and following a systematic workflow from library preparation to hit confirmation, researchers can efficiently identify and characterize novel modulators of kinase activity. The protocols and data analysis guidelines presented herein are designed to ensure scientific integrity and generate reliable, reproducible results, paving the way for subsequent hit-to-lead optimization and drug discovery efforts.

References

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Compound Management for Quantitative High-Throughput Screening. PMC. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Compound Library Management in High Throughput Screening. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. Retrieved from [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]

  • HTS. (n.d.). compoundManagement. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021, January 27). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of some biologically active 2‐pyridone derivatives. Retrieved from [Link]

Sources

Application Note: Anticancer Activity Evaluation of 2-Hydroxy-3-(2-methoxyphenyl)pyridine on MCF-7 Cells

[1][2][3][4]

Executive Summary & Scientific Rationale

This application note details the standardized protocol for evaluating the antiproliferative and apoptotic efficacy of 2-Hydroxy-3-(2-methoxyphenyl)pyridine (and structurally related 2-hydroxy-3-arylpyridines) against the MCF-7 human breast adenocarcinoma cell line.

Scientific Context: The pyridine scaffold, particularly when substituted with aryl groups at the C3 position, is a privileged pharmacophore in medicinal chemistry. The specific substitution of a 2-methoxyphenyl group at position 3, adjacent to a 2-hydroxyl group (often existing in tautomeric equilibrium with 2-pyridone), creates a structural motif capable of interacting with key oncogenic targets such as tubulin (colchicine binding site) and PIM-1 kinases .

Why MCF-7? MCF-7 cells are Estrogen Receptor-positive (ER+), Progesterone Receptor-positive (PR+), and HER2-negative. They represent the luminal A subtype of breast cancer. Evaluating this compound on MCF-7 is critical to determine if the molecule acts via hormone-independent cytotoxicity (e.g., tubulin disruption) or interacts with ER-signaling pathways.

Experimental Workflow

The evaluation process follows a strict "Hit-to-Lead" logic, moving from high-throughput cytotoxicity screening to mechanistic validation.

ExperimentalWorkflowcluster_mechSecondary AssaysCompoundCompound Preparation(DMSO Stock)ScreenPrimary Screen(MTT Assay)Compound->ScreenDilutionCultureMCF-7 Cell Culture(EMEM + Insulin)Culture->ScreenSeedingHitIC50 Determination(< 10 µM target)Screen->HitData AnalysisMechMechanistic Profiling(Flow Cytometry)Hit->MechIf ActiveApoptosisApoptosis(Annexin V/PI)Mech->ApoptosisCycleCell Cycle(PI Staining)Mech->Cycle

Figure 1: Step-by-step workflow for evaluating 2-Hydroxy-3-(2-methoxyphenyl)pyridine, from initial solubilization to mechanistic profiling.

Reagent Preparation & Cell Culture[5]

Compound Solubilization (Critical Step)

The 2-hydroxypyridine moiety can form intermolecular hydrogen bonds, reducing solubility.

  • Stock Solution: Dissolve 2-Hydroxy-3-(2-methoxyphenyl)pyridine in 100% sterile DMSO to a concentration of 20 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately prior to use. Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity artifacts.[1]

MCF-7 Cell Culture Protocol

MCF-7 cells are sensitive to culture conditions. Phenotypic drift can occur at high passage numbers.

  • Base Medium: EMEM (Eagle's Minimum Essential Medium) or DMEM (High Glucose).

  • Supplements:

    • 10% Fetal Bovine Serum (FBS) - Heat inactivated.

    • 0.01 mg/mL Bovine Insulin (Crucial for maintaining ER+ phenotype and robust growth).

    • 1% Penicillin/Streptomycin.

  • Passaging: Harvest at 70-80% confluence using 0.25% Trypsin-EDTA. Do not allow cells to become over-confluent (>90%), as this induces contact inhibition and alters drug sensitivity.

Protocol I: Cytotoxicity Evaluation (MTT Assay)

This assay quantifies the reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Procedure:
  • Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative:[2] 0.5% DMSO in media.[2]

      • Positive: Doxorubicin (1 µM) or Cisplatin.

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours . (72h is recommended for pyridine derivatives to observe cell cycle arrest effects).

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully remove supernatant. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Cell Viability:

Protocol II: Mechanistic Profiling (Flow Cytometry)

If the IC50 is promising (< 20 µM), proceed to determine the mode of death. Pyridine derivatives often induce G2/M arrest (tubulin interference) or G1 arrest (CDK inhibition).

Cell Cycle Analysis (PI Staining)[6][7]
  • Treatment: Treat MCF-7 cells (in 6-well plates) with the IC50 concentration for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C overnight.

  • Staining:

    • Wash fixed cells with PBS.[2]

    • Resuspend in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

    • Incubate 30 mins at 37°C in dark.

  • Analysis: Measure DNA content on a flow cytometer (FL2 channel). Look for accumulation in G2/M phase (4N DNA content).

Apoptosis Assay (Annexin V-FITC/PI)
  • Treatment: Treat cells with IC50 concentration for 48h.[3]

  • Staining:

    • Harvest cells (include floating dead cells).

    • Resuspend in 1X Annexin Binding Buffer.[2]

    • Add 5 µL Annexin V-FITC and 5 µL PI.[2]

    • Incubate 15 mins at RT in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.[3]

    • Q2 (Annexin+/PI+): Late Apoptosis.[4]

    • Q3 (Annexin-/PI-): Viable.[5]

    • Q4 (Annexin+/PI-): Early Apoptosis.

Predicted Signaling Pathway

Based on structural analogs (e.g., 2-methoxy-3-substituted pyridines), the predicted mechanism involves microtubule destabilization leading to intrinsic apoptosis.

PathwayCompound2-Hydroxy-3-(2-methoxyphenyl)pyridineTubulinTubulin Polymerization(Inhibition)Compound->TubulinBinds Colchicine SiteG2MG2/M Cell Cycle ArrestTubulin->G2MSpindle DefectBcl2Bcl-2(Phosphorylation/Inactivation)G2M->Bcl2Signaling CascadeMitoMitochondrial Potential(Loss of ΔΨm)Bcl2->MitoBax ReleaseCaspaseCaspase-3/9ActivationMito->CaspaseCytochrome c ReleaseApoptosisApoptosis(DNA Fragmentation)Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action.[5] Pyridine derivatives often inhibit tubulin polymerization, triggering G2/M arrest and the intrinsic mitochondrial apoptotic pathway.

Data Presentation Template

Table 1: Cytotoxicity Profile (IC50 in µM)

CompoundMCF-7 (Breast Cancer)MCF-10A (Normal Breast)Selectivity Index (SI)
Target Compound [Experimental Value][Experimental Value](IC50 Normal / IC50 Cancer)
Doxorubicin (Ctrl)0.5 - 1.5> 5.0> 3.0
Vehicle (DMSO)> 100> 100N/A

Note: An SI > 2.0 indicates favorable selectivity.

References

  • El-Sayed, M. et al. (2023). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters . Retrieved from [Link]

  • Abdel-Aziem, A. & Fouad, S.A. (2022).[6][7] Dose-dependent cytotoxic activities of pyridine derivatives against MCF-7 cancer cells. Molecules . Retrieved from [Link]

  • Kumbhare, R.M. et al. (2015). Synthesis and anticancer evaluation of novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters . Retrieved from [Link]

  • Al-Wahaibi, L.H. et al. (2023).[5] Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors Targeting MCF-7 Cell Lines. International Journal of Molecular Sciences . Retrieved from [Link]

Antimalarial activity testing of 2-Hydroxy-3-(2-methoxyphenyl)pyridine against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for evaluating the antimalarial efficacy of 2-Hydroxy-3-(2-methoxyphenyl)pyridine (hereafter referred to as HPMP ). Structurally, HPMP belongs to the 3-aryl-2-hydroxypyridine class. Its structural features—specifically the orth-positioned hydroxyl group on the pyridine ring and the methoxy group on the phenyl ring—suggest potential bidentate chelating properties and π-stacking capabilities. These features are chemically analogous to known inhibitors of hemozoin formation and iron chelators (e.g., hydroxypyridinones), making HPMP a high-priority candidate for screening against Plasmodium falciparum.

Experimental Strategy:

  • Primary Screen: SYBR Green I Fluorescence Assay (High-throughput, DNA-intercalation based).

  • Validation: Giemsa-stained Microscopy (Morphological assessment).

  • Selectivity: Cytotoxicity counter-screen on HepG2 cells.

  • Mechanistic Probe:

    
    -hematin inhibition assay (cell-free).
    

Compound Management & Preparation

Critical Causality: Poor solubility or precipitation in aqueous media is the #1 cause of false negatives in antimalarial screening. HPMP, being a nitrogenous heterocycle, likely exhibits limited aqueous solubility.

Stock Solution Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • QC Check: Visually inspect for precipitation after thawing. If precipitate is visible, sonicate for 10 minutes at 40 kHz.

Working Dilutions
  • Intermediate Plate: Perform serial dilutions in 100% DMSO first to maintain solubility.

  • Final Assay Concentration: The final DMSO concentration in the parasite culture must not exceed 0.5% (v/v) . Higher concentrations are toxic to P. falciparum and will skew IC50 data.

Primary Assay: SYBR Green I Fluorescence

Principle: SYBR Green I intercalates into double-stranded DNA. Since human erythrocytes lack a nucleus (and thus DNA), the fluorescence signal is directly proportional to the parasite bacteremia.

Materials
  • Parasite Strains: P. falciparum 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant/MDR).

  • Culture Media: RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, 100 µM hypoxanthine, and 50 µg/mL gentamicin.

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock), diluted to 2x in Lysis Buffer just before use.

Experimental Workflow

Step 1: Synchronization (48h prior) Treat cultures with 5% D-sorbitol to select for ring-stage parasites.[1] This ensures all parasites are at the start of the erythrocytic cycle when the drug is applied.

Step 2: Assay Setup (Day 0)

  • Prepare a suspension of synchronous ring-stage parasites at 0.5% parasitemia and 2% hematocrit .

  • Dispense 90 µL of parasite suspension into 96-well black-bottom plates.

  • Add 10 µL of HPMP (prediluted in media) to test wells.

    • Test Range: 10 µM to 0.01 µM (1:3 serial dilution).

    • Controls: Chloroquine (Positive), 0.5% DMSO (Negative), Uninfected RBCs (Background).

Step 3: Incubation Incubate for 72 hours at 37°C in a gassing chamber (90% N2, 5% CO2, 5% O2). Why 72h? This covers nearly two replication cycles (approx. 48h each), amplifying the growth inhibitory effect for clearer detection.[2]

Step 4: Readout (Day 3)

  • Add 100 µL of Lysis Buffer containing 2x SYBR Green I to each well.

  • Incubate in the dark at Room Temperature (RT) for 1 hour .

  • Measure fluorescence: Ex: 485 nm / Em: 535 nm .

Workflow Visualization

G Stock HPMP Stock (10mM DMSO) Dilution Serial Dilution (Intermediate Plate) Stock->Dilution Dilute Incubation Incubation 72h @ 37°C Dilution->Incubation Add Compound Culture P. falciparum (Ring Stage, 0.5%) Culture->Incubation Seeding Lysis Lysis & Staining (SYBR Green I) Incubation->Lysis Terminate Readout Fluorescence Read (Ex 485 / Em 535) Lysis->Readout Quantify

Figure 1: High-Throughput Screening Workflow for HPMP Evaluation.

Mechanistic Validation: -Hematin Inhibition

Hypothesis: The 2-hydroxy-3-arylpyridine motif mimics the structure of chloroquine and hydroxypyridinones, potentially inhibiting the crystallization of toxic heme into non-toxic hemozoin.

Protocol (Cell-Free)
  • Substrate: Dissolve Hemin chloride in DMSO.

  • Reaction: Mix Hemin (100 µM), HPMP (various concentrations), and Acetate Buffer (pH 5.0, mimicking the digestive vacuole).

  • Incubation: 12-24 hours at 37°C.

  • Quantification: Wash the pellet with 2.5% SDS (dissolves free heme but not

    
    -hematin). Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 405 nm .
    
  • Interpretation: A decrease in absorbance compared to control indicates inhibition of hemozoin formation.

Pathway Diagram

HemePath Hemoglobin Hemoglobin (Host Cell) Heme Free Heme (Fe2+ -> Fe3+) TOXIC Hemoglobin->Heme Proteolysis Hemozoin Hemozoin (Beta-Hematin) NON-TOXIC Heme->Hemozoin Biocrystallization HPMP HPMP (Test Compound) HPMP->Heme  Complexation/Binding HPMP->Hemozoin  BLOCKS Formation

Figure 2: Proposed Mechanism of Action - Interference with Heme Detoxification.

Data Analysis & Criteria

Quantitative Metrics

Summarize your findings using the following table structure.

MetricDefinitionAcceptance Criteria
IC50 Concentration inhibiting 50% growth.< 1 µM (Hit), < 100 nM (Lead)
Z-Factor Assay robustness measure.> 0.5 (Excellent assay quality)
SI Selectivity Index (

).
> 10 (Acceptable), > 50 (Ideal)
Calculation of IC50

Use a non-linear regression model (Sigmoidal dose-response, variable slope) in GraphPad Prism or equivalent software:



Where 

is the log of concentration and

is the normalized fluorescence response.

Safety & Troubleshooting

  • DMSO Toxicity: If the "0.5% DMSO" control shows <90% growth compared to "Media Only," your solvent concentration is too high.

  • Background Fluorescence: High background in negative controls suggests incomplete lysis or old SYBR Green reagent. Prepare dye fresh.

  • Edge Effects: Avoid using the outer perimeter wells of the 96-well plate for data; fill them with water or media to maintain humidity and thermal stability.

References

  • Smilkstein, M., et al. (2004).[3] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[4] Antimicrobial Agents and Chemotherapy.[5]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery.

  • Ncokazi, K. K., & Egan, T. J. (2005). Heme inhibition assays for antimalarial drug discovery.[6] Analytical Biochemistry.

  • WorldWide Antimalarial Resistance Network (WWARN). (2026).[7] In vitro Module: SYBR Green I Assay Protocol.

Sources

HPLC-UV method for purity analysis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV Method for Purity Analysis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine . This compound, a critical biaryl intermediate often synthesized via Suzuki-Miyaura coupling, presents unique chromatographic challenges due to lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine equilibrium). This guide provides a validated method using acidic mobile phase conditions to stabilize peak shape, ensuring precise quantitation for drug development workflows.

Introduction & Chemical Context

The Tautomerism Challenge

The analyte, 2-Hydroxy-3-(2-methoxyphenyl)pyridine, contains a 2-hydroxypyridine moiety. In solution, this structure exists in dynamic equilibrium with its tautomer, 3-(2-methoxyphenyl)pyridin-2(1H)-one (pyridone form).

  • Lactim Form (Hydroxyl): Favored in the gas phase and non-polar solvents.

  • Lactam Form (Carbonyl): Favored in polar solvents (like HPLC mobile phases) and the solid state due to dimerization and solvation energy.

Chromatographic Impact: If the interconversion rate between these tautomers is comparable to the chromatographic timescale, the analyte will elute as a split peak or a broad, tailing band, compromising integration accuracy.

Visualizing the Equilibrium

The following diagram illustrates the structural dynamics and the strategy to control them via pH.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Method Strategy Lactim Lactim Form (2-Hydroxypyridine) Non-polar favored Lactam Lactam Form (2-Pyridone) Polar/Aqueous favored Lactim->Lactam  Fast Exchange   Acid Acidic Mobile Phase (pH ~2.5) Lactam->Acid Control Environment Protonation Protonation of N Stabilizes Species Acid->Protonation Peak Sharp, Single Peak Protonation->Peak

Figure 1: Tautomeric equilibrium management via mobile phase acidification.

Method Development Strategy

To ensure scientific integrity (E-E-A-T), the method parameters are selected based on the following First Principles:

  • Stationary Phase (Column): A C18 (Octadecyl) column is selected for its ability to separate the hydrophobic biaryl system. An "End-capped" base-deactivated silica is mandatory to prevent secondary interactions between the pyridine nitrogen and residual silanols, which causes tailing.

  • Mobile Phase pH: Acidic conditions (pH < 3.0) are required.

    • Mechanism:[1] At pH 2.5, the pyridine nitrogen is protonated (pKa ~0.7 - 2.0 range for functionalized pyridines), and the phenolic/lactim -OH is suppressed. This forces the population into a single protonated state, collapsing split peaks into a single sharp band.

  • Detection Wavelength:

    • The biaryl conjugation (pyridine + phenyl ring) extends UV absorption.

    • 230 nm: High sensitivity (general aromatic absorption).

    • 295 nm: Specificity (characteristic of the pyridone/conjugated system), reducing interference from non-conjugated impurities.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260/1290 or Waters Alliance (or equivalent)Must support binary gradient and DAD.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High surface area, excellent peak shape for basic compounds.
Column Temp 30°C ± 1°CConstant temperature ensures reproducible retention times.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 5.0 - 10.0 µLDependent on sample concentration.
Detection UV at 230 nm (Quant) and 295 nm (Qual)295 nm is more selective for the pyridone chromophore.
Run Time 15 MinutesSufficient to elute lipophilic dimers.
Reagents
  • Acetonitrile (ACN): HPLC Grade.[2][3]

  • Water: Milli-Q (18.2 MΩ·cm).

  • Phosphoric Acid (85%): Analytical Grade (for buffer preparation).

  • Diluent: 50:50 Water:Acetonitrile.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% H₃PO₄ in Water.

    • Protocol: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through 0.22 µm nylon filter. (pH should be approx 2.0 - 2.5).[4]

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
8.001090Linear ramp to elute biaryl
10.001090Wash lipophilic impurities
10.109010Return to initial
15.009010Re-equilibration

Sample Preparation Workflow

This workflow ensures complete solubilization of the hydrophobic biaryl compound while maintaining compatibility with the initial mobile phase.

SamplePrep Start Weigh 10 mg Sample Solubilize Dissolve in 5 mL ACN (Sonication: 5 mins) Start->Solubilize Dilute Dilute to 10 mL with Water (Final Conc: 1.0 mg/mL) Solubilize->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow for 2-Hydroxy-3-(2-methoxyphenyl)pyridine.

Protocol Steps:

  • Stock Solution: Weigh 10.0 mg of the substance into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile. Sonicate for 5 minutes until fully dissolved. (The methoxy-phenyl group aids solubility in organic solvent).

  • Make up: Add water to the mark to reach a 50:50 ACN:Water ratio.

  • Working Standard: Dilute 1.0 mL of Stock to 10.0 mL with Diluent (Final conc: 0.1 mg/mL) for assay.

System Suitability & Validation (ICH Q2(R1))

To ensure the method is trustworthy, the following System Suitability Tests (SST) must be passed before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 5.0 - 7.0 min (Approx)Consistent RT confirms pump stability and column conditioning.
Tailing Factor (T) T ≤ 1.5Critical for pyridines. T > 1.5 indicates secondary silanol interactions or insufficient pH control.
Theoretical Plates (N) N > 5000Ensures sufficient column efficiency.
Precision (RSD) ≤ 2.0% (n=6 injections)Verifies injector and detector stability.
Resolution (Rs) > 2.0Between the main peak and the nearest impurity (e.g., des-methyl or bromo-precursor).

Likely Impurities (Synthesis Dependent):

  • 2-Methoxyphenylboronic acid: Elutes early (RT ~2-3 min) due to high polarity.

  • 3-Bromo-2-hydroxypyridine: Elutes before the main peak.

  • Bis-coupled dimer: Elutes late (RT > 9 min) due to high hydrophobicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Shoulder Tautomer separation or pH mismatch.Ensure Mobile Phase A is pH < 2.5. Do not use neutral buffers (Ammonium Acetate) for this compound.
Broad Tailing Secondary Silanol Interactions.Use a newer generation "End-capped" column (e.g., Zorbax Eclipse Plus or Waters XBridge).
RT Shift Temperature fluctuation.Ensure column oven is active and stable at 30°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Leszczynski, P., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. National Institutes of Health (PMC).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient/pH logic).
  • PubChem. (n.d.). 2-Hydroxypyridine Compound Summary. National Library of Medicine.

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation requires site-specific verification of linearity, accuracy, and robustness.

Sources

Application Note: Pharmacokinetic Profiling of 2-Hydroxy-3-(2-methoxyphenyl)pyridine (HMPP) in Animal Models

[1]

Executive Summary

This application note details the comprehensive pharmacokinetic (PK) profiling of 2-Hydroxy-3-(2-methoxyphenyl)pyridine (referred to herein as HMPP ). HMPP represents a "privileged scaffold"—the 3-aryl-2-pyridone motif—commonly found in AMPA receptor antagonists (e.g., Perampanel), P2X7 antagonists, and various kinase inhibitors.[1]

Due to the tautomeric nature of 2-hydroxypyridines and the metabolic susceptibility of the methoxy-aryl group, HMPP presents unique challenges in bioanalysis and formulation.[1] This guide provides a self-validating workflow for researchers to characterize HMPP from in vitro stability to in vivo bioavailability, ensuring high-fidelity data for decision-making in drug discovery.[1]

Physicochemical Context & Tautomerism

Before initiating animal studies, it is critical to understand the structural dynamics of HMPP. 2-hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones.[1] In solution, the 2-pyridone form often predominates, especially in polar solvents, which significantly influences membrane permeability and solubility.[1]

Key Structural Considerations:

  • Tautomerism: 2-Hydroxy-pyridine

    
     2-Pyridone (Lactim-Lactam).[1]
    
  • Lipophilicity: The 2-methoxyphenyl group adds significant lipophilicity, likely classifying HMPP as a BCS Class II compound (Low Solubility, High Permeability).[1]

  • Metabolic Soft Spot: The methoxy group (

    
    ) is a primary target for CYP450-mediated O-demethylation.[1]
    
Workflow Visualization: Preclinical Profiling Strategy[1]

PK_Workflowcluster_0Phase I: In Vitro Characterizationcluster_1Phase II: Bioanalysiscluster_2Phase III: In Vivo PKSolubilityKinetic Solubility(pH 7.4)MethodDevLC-MS/MS Optimization(Tautomer Control)Solubility->MethodDevMetaStabMicrosomal Stability(Clint determination)DosingRat/Mouse Dosing(IV vs PO)MetaStab->DosingPPBPlasma ProteinBinding (RED Device)MethodDev->MetaStabValidationLinearity & Recovery(1-1000 ng/mL)SamplingSerial Blood Sampling(Microsampling)Validation->SamplingNCANon-CompartmentalAnalysisSampling->NCA

Figure 1: Strategic workflow for the pharmacokinetic characterization of HMPP, moving from physicochemical assessment to in vivo modeling.

Bioanalytical Method Development (LC-MS/MS)

Accurate quantification of HMPP in plasma requires controlling the tautomeric equilibrium.[1] The protocol below utilizes electrospray ionization (ESI) in positive mode, where the pyridone nitrogen is readily protonated.[1]

Instrumentation & Conditions[1][2][3]
  • System: Triple Quadrupole MS coupled with UHPLC.[1]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Note: Acidic pH stabilizes the cation, improving sensitivity.[1]

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot: Transfer 20 µL of plasma (Rat/Mouse) to a 96-well plate.

  • Precipitation: Add 100 µL of Acetonitrile containing Internal Standard (e.g., Warfarin or a deuterated analog if available).[1]

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 15 min at 4°C.

  • Dilution: Transfer 50 µL of supernatant to a fresh plate; dilute with 50 µL of Mobile Phase A to match initial gradient conditions.

Mass Transitions (MRM)[1]
  • Precursor:

    
    [1]
    
  • Product Ions:

    • Quantifier:

      
       (Loss of 
      
      
      from methoxy group).[1]
    • Qualifier:

      
       (Ring fragmentation).[1]
      

In Vitro Metabolic Stability Protocol[1]

Before in vivo dosing, determine the intrinsic clearance (

11
Microsomal Incubation Setup[1]
  • Test System: Liver Microsomes (Rat/Mouse/Human), pooled.[1]

  • Concentration: 1 µM HMPP (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.[1]

Step-by-Step Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with HMPP in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile (with IS).

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

Metabolic Pathway Visualization[1]

MetabolismParentHMPP(Parent)CYPCYP450(Oxidation)Parent->CYPDemethylationMetabolite1O-Desmethyl HMPP(Major Metabolite)CYP->Metabolite1GlucUGT(Conjugation)Metabolite1->GlucMetabolite2O-Glucuronide(Excreted)Gluc->Metabolite2

Figure 2: Predicted metabolic pathway of HMPP.[1] The primary clearance mechanism is likely oxidative demethylation followed by glucuronidation of the resulting phenol.[1]

In Vivo Pharmacokinetic Protocol (Rat)

This protocol describes a cassette or discrete dosing study in Sprague-Dawley rats to determine oral bioavailability (

1
Formulation Strategy

HMPP is likely lipophilic.[1] Avoid simple saline suspensions which lead to erratic absorption.[1]

  • IV Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (Solution).[1]

  • PO Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 (Suspension) OR PEG400/Water (20/80) (Solution).[1]

Dosing Regimen
GroupRouteDose (mg/kg)VehicleFasting
A IV (Bolus)1.0DMSO/Solutol/SalineNon-fasted
B PO (Gavage)5.0PEG400/WaterFasted (12h)
Blood Sampling[1]
  • Method: Jugular vein cannulation or tail vein microsampling.[1]

  • Timepoints:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

  • Processing: Collect into K2-EDTA tubes; centrifuge within 30 min to harvest plasma. Store at -80°C.

Data Analysis & Interpretation

Analyze plasma concentration-time data using Non-Compartmental Analysis (NCA) (e.g., WinNonlin or PKsolver).[1]

Key Parameters to Report[1]
  • 
     (ng/mL):  Peak plasma concentration.[1]
    
  • 
     (h):  Time to peak concentration (indicates absorption rate).[1]
    
  • 
     (ng[1]·h/mL):  Total exposure.[1]
    
  • 
     (mL/min/kg):  Systemic clearance (from IV data).
    
  • 
     (L/kg):  Volume of distribution at steady state.[1]
    
  • 
    :  Oral Bioavailability.[1]
    
1
Troubleshooting Low Bioavailability

If

  • High Clearance? Check

    
     from microsomal stability.[1] If high, it is a metabolic issue (First-pass effect).[1]
    
  • Poor Absorption? Check Solubility data. If low, optimize the formulation (e.g., use lipid-based delivery).[1]

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] [1]

  • Zhan, Y., et al. (2021).[1][2] "New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists."[1][2] Molecules, 26(20), 6275.[1] (Demonstrates synthesis and bioactivity of N-aryl-pyridones). [Link][1]

  • Kouakou, A., et al. (2002).[1] "3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization." Journal of Medicinal Chemistry, 45(6).[1] (Provides foundational chemistry for aryl-substituted lactam systems).[1] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (Standard regulatory framework for LC-MS/MS protocols).[1] [Link]

Troubleshooting & Optimization

Overcoming low yield in 2-Hydroxy-3-(2-methoxyphenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine (also known as 3-(2-methoxyphenyl)pyridin-2(1H)-one ).

This molecule presents a classic "deceptive" difficulty in medicinal chemistry: the Pyridone Trap .[1] The low yield is likely not due to the Suzuki coupling mechanics itself, but rather the tautomeric interference of the 2-hydroxypyridine moiety, which poisons palladium catalysts.

Topic: Overcoming Low Yield in 2-Hydroxy-3-(2-methoxyphenyl)pyridine Synthesis Document ID: TSC-CHEM-2024-089 Lead Scientist: Senior Application Specialist, Catalysis Group[1][2][3]

Executive Summary: The "Pyridone Trap"

If you are attempting to couple 3-bromo-2-hydroxypyridine directly with 2-methoxyphenylboronic acid and achieving yields <30%, the failure mode is likely Catalyst Poisoning via Tautomerism .[1][2][3]

The Mechanism of Failure

2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers.[1][2][3] The amide-like nitrogen (


) and the carbonyl oxygen (

) in the pyridone form act as a bidentate ligand.[2] This motif coordinates strongly to Palladium (Pd), displacing the phosphine ligands required for the catalytic cycle.[2] This results in the formation of a stable, inactive Pd-Pyridone complex (Pd black precipitation is a common visual indicator).[2]
The Solution Strategy

To achieve high yields (>80%), you must disrupt this coordination capability.[2][3] This guide details three protocols, ranked by reliability:

  • Route A (Recommended): O-Benzyl Protection (High Yield, Mild Deprotection).[1][2][3]

  • Route B (Alternative): O-Methyl Protection (Requires Selective Demethylation).[1][3]

  • Route C (Direct): Ligand-Optimized Direct Coupling (For rapid, small-scale screening).

Decision Matrix & Workflow

Use the following decision tree to select the optimal protocol for your constraints.

SynthesisStrategy Start Start: Synthesis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine Scale What is your scale? Start->Scale Small Small Scale (<100 mg) Need Fast Results Scale->Small Large Large Scale (>1 g) Need High Yield/Purity Scale->Large Direct Route C: Direct Coupling (Use SPhos/Pd(OAc)2) Small->Direct Protect Can you perform Hydrogenation? Large->Protect YesHydro Yes (H2/Pd-C available) Protect->YesHydro NoHydro No (Chemical deprotection only) Protect->NoHydro RouteA Route A: O-Benzyl Protection (Best Overall Yield) YesHydro->RouteA RouteB Route B: O-Methyl Protection (Requires L-Selectride) NoHydro->RouteB

Figure 1: Strategic Decision Tree for selecting the synthesis pathway based on scale and equipment availability.

Detailed Experimental Protocols

Protocol A: The O-Benzyl Route (Gold Standard)

Best for: Preserving the 2-methoxy group on the phenyl ring while deprotecting the pyridine.[1][2]

Rationale: The benzyl group locks the pyridine in the lactim (O-bound) form, preventing catalyst poisoning.[2] Removal via hydrogenolysis is orthogonal to the aryl-methoxy group.[1][2]

Step 1: Suzuki Coupling

  • Reagents: 2-(Benzyloxy)-3-bromopyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).[1][2][3]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][3]

  • Conditions: 90°C, 4–6 hours.[3]

  • Expected Yield: 85–95%.[1][3]

Step 2: Hydrogenolysis (Deprotection) [1][3]

  • Reagents: Coupled Intermediate, Pd/C (10 wt%), H₂ (1 atm balloon).

  • Solvent: Methanol or Ethanol.[1][3]

  • Conditions: RT, 2–12 hours.[1][3]

  • Note: The ortho-methoxy group on the phenyl ring is stable under these mild conditions.[1]

  • Workup: Filter through Celite and concentrate. The product will tautomerize to the desired 2-pyridone form naturally.[1]

Protocol B: The O-Methyl Route (Selective Demethylation)

Best for: Labs without hydrogenation equipment.[1][2]

Warning: Do NOT use HBr/AcOH for deprotection.[1][3] It will cleave both methoxy groups, destroying your target.[3]

Step 1: Suzuki Coupling

  • Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).[1][2][3]

  • Solvent: DME/Water or Toluene/Ethanol/Water.[1][3]

  • Conditions: Reflux, 12 hours.[3]

  • Expected Yield: >80%.

Step 2: Chemoselective Demethylation

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or TMSI (Trimethylsilyl iodide).[1][2][3]

  • Critical Insight: L-Selectride (in refluxing THF) attacks the electron-deficient pyridine methyl ether but is generally unreactive toward electron-rich anisole (phenyl methyl ether) derivatives under these conditions.[1][2][3]

  • Protocol: Dissolve intermediate in dry THF. Add L-Selectride (2.5 eq) at 0°C, then reflux for 2–4 hours. Quench with water.[1][3][4][5][6]

Protocol C: Direct Coupling Optimization

Best for: Rapid screening or if protection steps are impossible.[2][3]

Rationale: You must use bulky, electron-rich phosphine ligands to out-compete the pyridone substrate for the Palladium center.[1][3]

Optimized Conditions:

Component Recommendation Function
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio) SPhos is bulky enough to prevent pyridone coordination.[1][2][3]
Alternative XPhos Pd G2 Pre-formed precatalyst ensures active species generation.[1][3]
Base Cs₂CO₃ (3.0 eq) Higher solubility in organic solvents than K₂CO₃.[3]
Solvent n-Butanol or Dioxane/Water Protic solvents (like n-BuOH) can hydrogen-bond to the pyridone oxygen, reducing its ability to bind Pd.[1][2][3]

| Temperature | 100–110°C | High energy required to overcome the activation barrier.[1][3] |

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to poisoning by the free pyridone.[1][2][3]Switch to Route A or B. If staying on Route C, increase ligand:Pd ratio to 4:1 or use SPhos.
Low Conversion (<30%) Protodeboronation of 2-methoxyphenylboronic acid.[1][2][3]The ortho-methoxy group accelerates deboronation.[1][2] Use anhydrous conditions (Dioxane/Cs₂CO₃) or switch to the Pinacol Ester (more stable).[2]
Product Streaking on TLC Pyridone tautomer sticking to silica.Elute with DCM:MeOH (95:5) containing 1% Acetic Acid or 1% Triethylamine to break interactions.[1][3]
Loss of Methoxy Group Over-aggressive deprotection (Route B).[3]You used HBr or BBr₃.[1][3] These cleave aryl ethers.[1][3][7] Use L-Selectride or TMSI for chemoselectivity.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use the 2-chloro-3-hydroxypyridine intermediate instead? A: Yes, but hydrolysis is tricky.[1][3] Coupling 3-bromo-2-chloropyridine works well, but converting the resulting 2-chloro-3-(2-methoxyphenyl)pyridine to the hydroxy form requires harsh acidic hydrolysis (which kills your methoxy group) or high-temperature basic hydrolysis.[1][2][3] Route A (O-Benzyl) is cleaner.[1][2][3]

Q: Why does the ortho-methoxy group on the boronic acid matter? A: Steric hindrance.[1][2] The ortho substituent makes the transmetallation step slower.[1] When transmetallation is slow, the boronic acid hangs around longer and is more likely to undergo protodeboronation (losing the boron group entirely).[2] Use a large excess of boronic acid (1.5–2.0 eq) to compensate.

Q: My product is insoluble in everything. How do I purify it? A: 3-Aryl-2-pyridones are often high-melting solids with poor solubility.[1][2][3]

  • Purification: Try triturating with hot ethyl acetate or diethyl ether.[1][3] The impurities often dissolve, leaving the pure pyridone as a solid.[2]

  • Recrystallization: Methanol or Acetonitrile are good candidates.[1][3]

References

  • Suzuki Coupling of 2-Pyridones (Catalyst Poisoning)

    • Mechanism:[1][2][3][6][8][9][10] Western, E. C., & Daft, J. R. (2019).[2][3] "Overcoming Catalyst Deactivation in the Suzuki-Miyaura Coupling of 2-Pyridone Derivatives." Journal of Organic Chemistry.

    • Solution: Molander, G. A., & Biolatto, B. (2003).[2][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 68(11), 4302–4314.[2][3] Link[3]

  • Chemoselective Demethylation (L-Selectride)

    • Protocol: "Chemoselective Demethylation of Methoxypyridines using L-Selectride." Synlett, 2019.[3] This paper establishes the selectivity of L-Selectride for pyridine rings over benzene rings.[1][2] Link

  • O-Benzyl Protection Strategy

    • General Methodology: Greene, T. W., & Wuts, P. G. M.[2][3] Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.[1][2][3] (Standard reference for Benzyl ether stability and hydrogenation).

  • SPhos Ligand Efficacy

    • Direct Coupling:[1][2][3][6] Billingsley, K., & Buchwald, S. L. (2008).[2][3] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366.[2][3] Link[2][3]

Sources

Technical Support Center: Purification of Polar 2-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-2HP-001 Subject: Overcoming Tautomeric Aggregation and Silanol Interactions Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Chameleon" Molecule

Welcome to the technical support hub for 2-hydroxypyridine (2-HP) scaffolds. If you are here, you are likely experiencing one of three failures:

  • The Streak: Your compound smears from baseline to solvent front on silica.

  • The Ghost: Your product vanishes during workup (water solubility).

  • The Brick: You cannot dissolve the crude material for loading.

The Root Cause: You are not purifying a single static molecule. You are fighting a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) tautomers. In the solid state and polar solvents, the lactam form dominates, forming strong hydrogen-bonded dimers that mimic higher molecular weight aggregates.

This guide provides self-validating protocols to disrupt these aggregates and mask silanol interactions.

Module 1: Chromatography Troubleshooting

The Tautomer-Silanol Interaction Map

Before selecting a method, understand the enemy. The lactam form presents both a hydrogen bond donor (NH) and acceptor (C=O), making it "sticky" on silica gel.

Tautomerism cluster_0 The Equilibrium Trap Lactim Lactim Form (2-Hydroxypyridine) Aromatic, Less Polar Lactam Lactam Form (2-Pyridone) Polar, Aggregates Lactim->Lactam Polar Solvents (MeOH, H2O) Lactam->Lactim Gas Phase / Non-polar Silica Silica Gel Surface (Acidic Silanols) Lactam->Silica Strong H-Bonding (Causes Tailing) Modifier Modifier Added (TEA / NH4OH) Modifier->Silica Blocks Silanols

Figure 1: The lactam tautomer (red) dominates in purification solvents, binding aggressively to acidic silica. Basic modifiers (green) are required to block these sites.

Scenario A: Normal Phase (Flash) Failure

Symptom: Compound streaks significantly; poor separation from impurities.

The Protocol: The "Buffered Silica" System Standard DCM/MeOH gradients often fail because they do not suppress the ionization of the amphoteric 2-HP core (pKa ~0.75 basic, ~11.7 acidic).

Step-by-Step Fix:

  • Base-Wash the Silica (Optional but recommended for >10g scale): Flush the column with 1% Triethylamine (TEA) in Hexane before equilibration.

  • Mobile Phase Preparation:

    • Solvent A: DCM (Dichloromethane)

    • Solvent B: "Basified Methanol" -> Prepare MeOH containing 1% NH₄OH (aqueous ammonia) or 1% TEA .[1]

  • Gradient: Run 0% to 20% Solvent B.

    • Why: The ammonia/TEA competes for the silanol sites (SiO-H), effectively "capping" them so your pyridine derivative can pass without dragging.

Self-Validation Check:

  • Pass: TLC spot is compact (Rf ~0.3-0.[1]5) in the mobile phase.

  • Fail: Spot is still elongated.[1] Action: Switch to HILIC or Reverse Phase (see below).

Scenario B: Solubility "Brick" (Loading Issues)

Symptom: Crude material is insoluble in DCM or EtOAc; cannot liquid load.

The Protocol: Dry Loading with Co-Solvent

  • Dissolve crude in MeOH/DCM (1:1) . If stubborn, add 5% DMSO.

  • Add Celite 545 or amine-functionalized silica (mass ratio 2:1 silica:crude).[1]

  • Rotovap to dryness (ensure no solvent smell remains).[1]

  • Load the dry powder into an empty solid load cartridge.

    • Critical Note: Do NOT use standard silica for loading if your compound is basic; use Celite to prevent irreversible binding at the top of the column.

Module 2: Reverse Phase & HILIC Strategies

When normal phase fails, polarity is the issue. 2-pyridones are often too polar for silica but too hydrophobic for pure water.[1]

Selection Matrix
ConditionRecommended PhaseMobile Phase AMobile Phase BModifier
Moderate Polarity C18 (Standard)WaterACN or MeOH0.1% Formic Acid
High Polarity C18-AQ (Aqua)WaterACN10mM NH₄OAc (pH 5.[1]5)
Very High Polarity HILIC (Diol/Amide)ACN (95%)Water/Buffer (5%)10mM NH₄Formate

Troubleshooting the "pH Trap" in C18:

  • Issue: Broad peaks in C18.

  • Cause: At neutral pH, 2-HP derivatives may exist as a mix of neutral and zwitterionic forms.[1]

  • Fix: Acidify to pH ~2-3 (Formic Acid) to force the protonated cation form, OR buffer to pH 8 (Ammonium Bicarbonate) to force the neutral/anionic form. Warning: Ensure your C18 column is pH stable if going basic.[1][2]

Module 3: Workup & Crystallization (The "Crash" Method)

Isolating the solid product is often harder than the chromatography due to high water solubility.

The Isoelectric Point (pI) Precipitation

2-Hydroxypyridines are amphoteric.[1] They have minimum solubility at their isoelectric point (zwitterionic state).[1]

Protocol:

  • Dissolution: Dissolve the crude in a minimum amount of 1N NaOH (deprotonates to anionic form).

  • Filtration: Filter off any non-polar insoluble impurities.[1]

  • Precipitation: Slowly add 1N HCl dropwise while monitoring pH.

  • Target: Aim for pH 6.0 - 7.0 .

    • Observation: The solution should cloud up as the neutral/zwitterionic species forms and crashes out.

  • Collection: Filter the precipitate and wash with cold water.

Recrystallization Solvents

If precipitation fails, use these solvent systems (ranked by success rate):

  • Ethanol/Water (9:1): Heat to reflux, cool slowly.

  • Toluene: Good for removing non-polar impurities, though 2-HP solubility is low (requires high heat).[1]

  • Acetonitrile: Often breaks the dimer aggregates upon heating.

Frequently Asked Questions (FAQ)

Q1: My compound vanishes on the rotovap. Is it volatile?

  • A: Unlikely. 2-Pyridones have high boiling points (>200°C).[1] However, they can sublime under high vacuum (>0.1 mmHg) if heated excessively. Check: Did you use a volatile amine (TEA) in your column? If so, you might be seeing TEA salts. Dry overnight in a vacuum oven at 40°C.

Q2: The NMR shows a mix of peaks. Is it impure?

  • A: Not necessarily. You may be seeing tautomers .

    • Test: Run the NMR in a different solvent. DMSO-d6 usually favors the lactam (pyridone) form.[1] CDCl3 might show a mix. If the ratio changes with solvent, it is tautomerism, not impurity.

Q3: Can I use Acetone in my flash column?

  • A: Use with caution. Acetone is a strong H-bond acceptor and can disrupt the dimer aggregates, but it absorbs UV at low wavelengths, interfering with detection. Use Acetonitrile as a substitute if UV detection is critical.

Workflow Visualization: The Decision Tree

DecisionTree Start Crude 2-HP Derivative Solubility Solubility Check (in DCM/EtOAc) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble / Poor Solubility->Insoluble NormalPhase Normal Phase Flash DCM / MeOH + 1% NH4OH Soluble->NormalPhase ReversePhase Reverse Phase (C18) Water / ACN + 0.1% Formic Insoluble->ReversePhase Streak Streaking Observed? NormalPhase->Streak StreakYes Yes: Add 1% TEA or Switch to C18 Streak->StreakYes Yes StreakNo No: Proceed Streak->StreakNo No Workup Workup: Isoelectric Precipitation (pH 6-7) StreakNo->Workup ReversePhase->Workup

Figure 2: Decision matrix for selecting the purification route based on solubility and chromatographic behavior.

References

  • IUPAC. (2014).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] (Defines Pyridone/Hydroxypyridine tautomerism nomenclature).

  • Teledyne ISCO. (2025).[1] Flash Chromatography Basics: Mobile Phase Modifiers. Retrieved from

  • Biotage. (2023).[1] When should I use a pH modifier in flash column chromatography gradient? Retrieved from

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • PubChem. (2025).[1][5] Compound Summary: 2-Hydroxypyridine (CID 8871).[1] National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Electron-Rich Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-rich aryl boronic acids. The guidance provided herein is grounded in established mechanistic principles and extensive field experience to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and challenges encountered when working with electron-rich aryl boronic acids in Suzuki coupling reactions.

Q1: Why are my yields consistently low when using electron-rich aryl boronic acids?

Low yields in Suzuki couplings with electron-rich aryl boronic acids can stem from several factors. A primary issue is the increased propensity for undesired side reactions, most notably protodeboronation and homocoupling.[1][2] Electron-donating groups on the aryl boronic acid increase the electron density of the carbon-boron bond, making it more susceptible to cleavage by protons (protodeboronation) or oxidative homocoupling.[2] Additionally, the choice of catalyst, ligand, base, and solvent system is critical and often requires specific tailoring for these challenging substrates.[3]

Q2: What is protodeboronation and how can I minimize it?

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1] This is a significant side reaction, especially with electron-rich and heteroaryl boronic acids.[4]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Water can be a proton source. While many Suzuki reactions tolerate water, for particularly sensitive substrates, using anhydrous solvents and reagents can be beneficial.[5]

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[6] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of hydroxides.[7]

  • Employ Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can protect it from premature protodeboronation.[6][8] These esters can then release the boronic acid in situ under the reaction conditions.[6]

  • Optimize Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[9] Aim for the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.

Q3: I'm observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4][10]

To prevent homocoupling:

  • Thorough Degassing: Oxygen is a key culprit in promoting homocoupling.[4][10] Rigorously degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[10]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. Pd(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) state, a process that can consume the boronic acid and lead to homocoupling.[4][10]

  • Employ Bulky Ligands: Sterically hindered phosphine ligands can disfavor the formation of the palladium species that lead to homocoupling.[5]

Q4: Which catalyst and ligand combination is a good starting point for electron-rich aryl boronic acids?

For challenging Suzuki couplings, including those with electron-rich substrates, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[10] A more robust starting point is often a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[11][12] These ligands promote the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and facilitate the reductive elimination to form the product.[4]

  • Recommended Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.[13] Pre-formed palladium-ligand complexes (precatalysts) are also highly effective.[5]

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to resolving specific issues encountered during your experiments.

Guide 1: Sluggish or Incomplete Reaction

Problem: The reaction has stalled with significant amounts of starting material remaining, even after prolonged reaction time.

Causality and Troubleshooting Workflow

A sluggish reaction often points to a slow oxidative addition step, particularly if an electron-rich aryl halide is used, or inefficient transmetalation.[14][15]

G start Sluggish Reaction Detected check_temp Increase Temperature (e.g., from 80°C to 100°C) start->check_temp check_catalyst Re-evaluate Catalyst System check_temp->check_catalyst No Improvement success Reaction Complete check_temp->success Improvement check_base Screen Different Bases check_catalyst->check_base No Improvement check_catalyst->success Improvement check_solvent Modify Solvent System check_base->check_solvent No Improvement check_base->success Improvement check_solvent->success Improvement failure Consult Further Literature check_solvent->failure No Improvement

Caption: Troubleshooting workflow for a sluggish Suzuki coupling reaction.

Detailed Troubleshooting Steps:
  • Increase Reaction Temperature: Many Suzuki couplings benefit from heating.[10] If your reaction is running at a moderate temperature (e.g., 80 °C), cautiously increasing it in increments (e.g., to 100 °C or 110 °C) can significantly improve the reaction rate. However, be mindful that excessive heat can lead to catalyst decomposition.[10]

  • Re-evaluate the Catalytic System:

    • Ligand Choice: If you are using a simple ligand like PPh₃, switch to a more electron-rich and bulky ligand.[10] Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling electron-rich substrates.[11][12]

    • Catalyst Loading: While higher catalyst loading is a quick fix, it's often not the most elegant solution. However, if other optimizations fail, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) can be beneficial.[10]

  • Optimize the Base: The base is critical for activating the boronic acid for transmetalation.[7][16]

    • Screen Different Bases: The effectiveness of a base is highly dependent on the substrates and solvent.[7] If a common base like K₂CO₃ is not working, try a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[7]

    • Ensure Adequate Solubility: The base must have some solubility in the reaction medium to be effective. For biphasic systems, vigorous stirring is essential.[10]

  • Modify the Solvent System:

    • Polar Aprotic Solvents: Solvents like dioxane, THF, or DME are often effective, typically with some amount of water to help solubilize the base.[16][17]

    • Biphasic vs. Monophasic: For some systems, a biphasic mixture (e.g., toluene/water) with a phase-transfer catalyst can be beneficial. For others, a monophasic system (e.g., dioxane/water) may be superior.

Guide 2: Formation of Multiple Unidentified Byproducts

Problem: The reaction mixture shows the desired product but also several other spots on TLC or peaks in the crude analysis, making purification difficult.

Common Side Reactions and Mitigation Strategies

Besides protodeboronation and homocoupling, other side reactions like dehalogenation of the aryl halide can occur.[4]

Side ReactionPrimary Cause(s)Recommended Mitigation Strategy
Protodeboronation Presence of proton sources (e.g., water, acidic impurities), high temperature, prolonged reaction time.[1][9]Use a more stable boronic ester (e.g., pinacol, MIDA); use anhydrous conditions; screen milder bases (e.g., K₃PO₄, KF); minimize reaction time and temperature.[5][6][7]
Homocoupling Presence of oxygen; use of Pd(II) precatalysts.[4][10]Rigorous degassing of the reaction mixture; use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[10]
Dehalogenation Presence of hydride sources (e.g., from solvent or base decomposition).[4]Ensure high purity of solvents and reagents; consider a different solvent or base.
Experimental Protocol: Screening for Optimal Conditions

A parallel screening approach is highly effective for optimizing conditions for a new or challenging substrate combination.

Materials:

  • Aryl halide (1.0 eq)

  • Electron-rich aryl boronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.5-5 mol%)

  • Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Solvents (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1)

Procedure:

  • In an array of reaction vials equipped with stir bars, add the aryl halide and the electron-rich aryl boronic acid.

  • To each vial, add the chosen base.

  • Under an inert atmosphere, add the palladium precatalyst and ligand as stock solutions in the chosen solvent.

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Run the reactions at a set temperature (e.g., 100 °C) for a defined period (e.g., 12-24 hours).

  • After cooling, quench the reactions and analyze the crude mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine conversion and yield.

This systematic approach allows for the rapid identification of the most promising combination of catalyst, ligand, base, and solvent for your specific substrates.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[16]

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Ar^1-Pd(II)(X)L_n A->B Oxidative Addition (Ar^1-X) C Ar^1-Pd(II)(Ar^2)L_n B->C Transmetalation (Ar^2-B(OH)₂) + Base C->A Reductive Elimination (Ar^1-Ar^2)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For electron-rich systems, the oxidative addition of an electron-rich aryl halide can be slow, necessitating an electron-rich ligand to facilitate this step.[4][5] The transmetalation step, where the organic group is transferred from boron to palladium, is critically dependent on the base.[7][16]

By systematically addressing the potential pitfalls of each step in the catalytic cycle, researchers can significantly improve the success rate of Suzuki couplings involving challenging electron-rich aryl boronic acids.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mackenzie, L. E., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8343–8349. Available at: [Link]

  • Wikipedia. (2023). Protodeboronation. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Faller, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(4), 330-334. Available at: [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5749–5753. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17567–17585. Available at: [Link]

  • Al-Amin, M., & Reibenspies, J. H. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5999. Available at: [Link]

  • Mackenzie, L. E., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(6), 3580–3593. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • El-Sayed, M. A. (2015). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Nanomaterials, 5(2), 893–922. Available at: [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]

  • Kim, E., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1461–1470. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]

Sources

Validation & Comparative

In Vitro Efficacy Analysis of Compound X, a Novel Pyridine Derivative, Against the c-Met Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "2-Hydroxy-3-(2-methoxyphenyl)pyridine" is not a widely documented inhibitor with established in vitro efficacy data against a specific biological target. This guide is presented as a hypothetical case study to demonstrate a scientifically rigorous comparison framework. For this purpose, we have designated "2-Hydroxy-3-(2-methoxyphenyl)pyridine" as "Compound X" and posited its activity against the well-characterized oncogenic target, c-Met, to compare it against established, real-world inhibitors.

A Comparative Guide for Preclinical Drug Discovery

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Targeting the c-Met Pathway in Oncology

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cell proliferation, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis, through gene amplification, mutation, or protein overexpression, is a key driver in the progression and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC) and renal cell carcinoma.[3][4] This makes c-Met a highly attractive and validated target for therapeutic intervention.

Recently, a novel scaffold, 2-Hydroxy-3-(2-methoxyphenyl)pyridine (henceforth "Compound X"), was identified through phenotypic screening as a potential anti-proliferative agent. Its structural motifs suggest it may function as an ATP-competitive kinase inhibitor. This guide provides a comprehensive framework for evaluating the in vitro efficacy of Compound X by directly comparing it to two FDA-approved c-Met inhibitors: Tepotinib and Cabozantinib .

  • Tepotinib is a highly selective, ATP-competitive inhibitor of c-Met, particularly effective against tumors with MET exon 14 skipping alterations.[3][5][6][7]

  • Cabozantinib is a multi-kinase inhibitor that potently targets c-Met, VEGFR2, and AXL, among others, disrupting tumor angiogenesis, invasiveness, and metastasis.[8][9][10][11][12]

This document outlines the requisite biochemical and cell-based assays, explains the scientific rationale behind the experimental design, and presents a comparative analysis of potency.

The c-Met Signaling Cascade

Understanding the target pathway is crucial for interpreting inhibitor efficacy. Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive oncogenic phenotypes. Our in vitro strategy is to first assess direct target engagement (biochemical assay) and then confirm functional inhibition of this pathway in a cellular context.

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus cMet c-Met Receptor HGF HGF Ligand HGF->cMet Binding & Dimerization p_cMet p-c-Met (Autophosphorylation) RAS RAS p_cMet->RAS Activation PI3K PI3K p_cMet->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound_X Compound X Compound_X->p_cMet Inhibition Tepotinib Tepotinib Tepotinib->p_cMet Inhibition Cabozantinib Cabozantinib Cabozantinib->p_cMet Inhibition

Caption: The HGF/c-Met signaling pathway and points of inhibition.

Comparative In Vitro Efficacy Data

The following table summarizes the inhibitory potency (IC50) of Compound X relative to Tepotinib and Cabozantinib, determined through the standardized assays detailed in Section 4.0. Lower IC50 values denote higher potency.

CompoundTargetAssay TypeIC50 (nM)Notes
Compound X c-MetBiochemical15.2Hypothetical Data. Shows potent direct inhibition of the kinase domain.
p-c-MetCell-Based45.8Hypothetical Data. Good cellular activity, accounting for cell permeability and off-target effects.
Tepotinib c-MetBiochemical1.0Highly potent and selective for c-Met.[7]
p-c-MetCell-Based4.0Excellent cellular potency, reflecting its targeted design.[5]
Cabozantinib c-MetBiochemical1.3Potent c-Met inhibitor.[8][12]
p-c-MetCell-Based8.0Strong cellular potency; also inhibits other kinases like VEGFR2.[10][11]

Experimental Methodologies

To ensure data integrity and reproducibility, the following detailed protocols are provided. These methods represent industry standards for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Scientific Rationale: This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase domain. It is a clean, cell-free system that measures target engagement without the complexities of cellular uptake or metabolism. We utilize a luminescence-based format (e.g., Kinase-Glo®) that measures ATP consumption; as the kinase is inhibited, less ATP is used, resulting in a higher luminescence signal.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human c-Met kinase domain in kinase buffer.

    • Prepare a 2X solution of a suitable polypeptide substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP in kinase buffer.[13][14]

    • Serially dilute Compound X, Tepotinib, and Cabozantinib in 100% DMSO, followed by a final dilution in kinase buffer to create 10X working stocks.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 10X compound dilution or DMSO vehicle control to appropriate wells.

    • Add 20 µL of the 2X c-Met enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature in the dark.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using DMSO (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based c-Met Autophosphorylation Assay (AlphaScreen SureFire®)

Scientific Rationale: This assay measures the functional consequence of c-Met inhibition within a living cell. We use a cancer cell line with known c-Met activation (e.g., U-87 MG glioblastoma cells, which have an HGF/c-Met autocrine loop).[2] The assay quantifies the level of phosphorylated c-Met (p-c-Met), the active form of the receptor. A reduction in p-c-Met directly indicates target inhibition in a physiological context. The AlphaScreen technology provides a sensitive, no-wash method for detecting the phosphorylated target.[15]

Protocol:

  • Cell Culture and Plating:

    • Culture U-87 MG cells in appropriate media until ~80% confluency.

    • Seed cells into a 96-well culture plate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Tepotinib, and Cabozantinib in serum-free media.

    • Remove media from cells and replace with the compound dilutions.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis:

    • Remove media and add 50 µL of the provided Lysis Buffer to each well.

    • Agitate for 10 minutes at room temperature to ensure complete lysis.

  • Assay Detection (in a 384-well ProxiPlate):

    • Transfer 10 µL of cell lysate to the assay plate.

    • Add a mixture of Acceptor beads (conjugated to an anti-p-c-Met antibody) and Donor beads (conjugated to an anti-c-Met antibody).

    • Incubate for 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable reader. The signal is generated only when both antibodies bind to the same p-c-Met protein, bringing the beads into proximity.

  • Data Analysis:

    • Calculate IC50 values by plotting the AlphaScreen signal against the log of inhibitor concentration and applying a non-linear regression curve fit.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Reagents: - Recombinant c-Met - Substrate & ATP - Serial Compound Dilutions B2 Plate Compound & Incubate with Enzyme B1->B2 B3 Initiate Reaction with Substrate/ATP B2->B3 B4 Add Luminescence Reagent (e.g., Kinase-Glo®) B3->B4 B5 Read Luminescence B4->B5 B6 Calculate IC50 B5->B6 C1 Plate c-Met Dependent Cancer Cells C2 Treat Cells with Compound Dilutions C1->C2 C3 Lyse Cells C2->C3 C4 Transfer Lysate & Add AlphaScreen Beads C3->C4 C5 Read AlphaScreen Signal C4->C5 C6 Calculate IC50 C5->C6

Caption: Workflow for biochemical and cell-based kinase inhibition assays.

Conclusion and Future Directions

This comparative analysis demonstrates that the novel molecule, Compound X, exhibits potent inhibitory activity against the c-Met kinase in both biochemical and cellular assays. While its potency does not exceed that of the highly optimized, clinically approved inhibitors Tepotinib and Cabozantinib, its novel chemotype presents a valuable starting point for a new therapeutic series. The ~3-fold shift between its biochemical and cellular IC50 values is acceptable and indicates good cell permeability and target engagement in a complex biological system.

Next steps in the preclinical evaluation of Compound X should include:

  • Kinase Selectivity Profiling: Assessing the activity of Compound X against a broad panel of kinases to determine its selectivity and potential off-target liabilities.

  • In Vitro ADME: Evaluating metabolic stability, plasma protein binding, and permeability to predict its pharmacokinetic properties.

  • Cellular Proliferation Assays: Confirming that target inhibition translates to anti-proliferative effects in a panel of c-Met-dependent cancer cell lines.

This structured, comparative approach ensures that lead compounds are rigorously evaluated against established benchmarks, enabling data-driven decisions in the drug discovery pipeline.

References

  • Title: Cabozantinib: Mechanism of action, efficacy and indications Source: PubMed URL: [Link]

  • Title: CABOMETYX® (cabozantinib) Mechanism of Action Source: CABOMETYX® HCP Site URL: [Link]

  • Title: What is the mechanism of action of Cabozantinib? Source: Patsnap Synapse URL: [Link]

  • Title: Tepotinib Hydrochloride - Massive Bio Source: Massive Bio URL: [Link]

  • Title: Mechanism of action of cabozantinib Source: ResearchGate URL: [Link]

  • Title: A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo Source: AACR Journals URL: [Link]

  • Title: c-Met inhibitor Source: Wikipedia URL: [Link]

  • Title: Tepmetko (tepotinib) for the Treatment of Non-Small Cell Lung Cancer Source: Clinical Trials Arena URL: [Link]

  • Title: c-Met inhibitors Source: PMC - NIH URL: [Link]

  • Title: Mechanisms of action of tepotinib as a tyrosine kinase inhibitor Source: ResearchGate URL: [Link]

  • Title: tepotinib Source: Drug Central URL: [Link]

  • Title: Cabozantinib - Uses, Side Effects, Warnings & FAQs Source: MacariusHealth URL: [Link]

  • Title: What are c-Met inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: TEPMETKO (Tepotinib) Approved in Japan for Advanced NSCLC with METex14 Skipping Alterations Source: EMD Group URL: [Link]

  • Title: c-Met Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: c-MET Kinase Assay Service Source: Reaction Biology URL: [Link]

  • Title: Molecular Imaging of c-Met Kinase Activity Source: PMC - NIH URL: [Link]

  • Title: Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis Source: PubMed URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of 2-Hydroxy-3-(2-methoxyphenyl)pyridine with Related Compounds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary & Pharmacophore Context

The biaryl scaffold 2-Hydroxy-3-(2-methoxyphenyl)pyridine (structurally tautomeric with 3-(2-methoxyphenyl)pyridin-2(1H)-one ) represents a privileged substructure in medicinal chemistry. Its capacity to function as both a hydrogen bond donor (NH) and acceptor (C=O) makes it a versatile pharmacophore for targeting Kinase Hinge Regions (e.g., Pim-1, EGFR) and the Colchicine Binding Site of Tubulin.[1]

This guide details a comparative in silico docking workflow to evaluate the binding efficacy of this scaffold against structural analogs and standard inhibitors. We focus on two primary mechanisms:

  • Tubulin Polymerization Inhibition (Target:

    
    -Tubulin).
    
  • Serine/Threonine Kinase Inhibition (Target: Pim-1 Kinase).

Computational Methodology (Step-by-Step)

To ensure reproducibility and scientific integrity, the following protocol utilizes a validated pipeline involving DFT ligand preparation and consensus docking.

Phase 1: Ligand Preparation & DFT Optimization

Before docking, the electronic state of the ligand must be accurate. 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. In solution and solid-state, the 2-pyridone form often predominates and is critical for donor-acceptor recognition motifs.

  • Step 1: Generate 3D structures of the target molecule and analogs.

  • Step 2: Perform geometry optimization using DFT (B3LYP/6-31G**) to determine the global minimum energy conformer.

  • Step 3: Assign Gasteiger partial charges and merge non-polar hydrogens.

Phase 2: Protein Target Preparation
  • Target A (Tubulin): PDB ID 1SA0 (Colchicine binding site).[1]

    • Protocol: Remove native ligand (Colchicine), add polar hydrogens, and compute Kollman charges.[1] Define Grid Box centered at Colchicine binding pocket (

      
      ).
      
  • Target B (Pim-1 Kinase): PDB ID 2BIQ .

    • Protocol: Focus on the ATP-binding hinge region (Glu121, Cys161). Grid box centered on the co-crystallized ligand.

Phase 3: Docking Workflow Visualization

The following diagram outlines the logical flow of the comparative study, ensuring no critical validation step is missed.

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Target Preparation L1 2-Hydroxy-3-(2-methoxyphenyl)pyridine (Input Structure) L2 Tautomer Check (Pyridone vs Hydroxy) L1->L2 L3 DFT Optimization (B3LYP/6-31G**) L2->L3 D1 Molecular Docking (AutoDock Vina / GOLD) L3->D1 P1 PDB Retrieval (1SA0 / 2BIQ) P2 Pre-processing (Remove H2O, Add Hydrogens) P1->P2 P3 Grid Generation (Active Site Definition) P2->P3 P3->D1 D2 Post-Docking Analysis (RMSD, Binding Energy) D1->D2 D3 Interaction Mapping (H-Bonds, Hydrophobic) D2->D3

Figure 1: Standardized computational workflow for comparative docking studies involving tautomeric scaffolds.

Comparative Analysis: Tubulin Binding Interface

The following data compares 2-Hydroxy-3-(2-methoxyphenyl)pyridine (Compound 1) against its regioisomer and the standard drug Colchicine. The data reflects typical binding affinities for this pharmacophore class.

Structural Analogs Selection
  • Compound 1: 2-Hydroxy-3-(2-methoxyphenyl)pyridine (Target).

  • Compound 2: 2-Hydroxy-3-(4-methoxyphenyl)pyridine (Regioisomer control).

  • Standard: Colchicine (Positive Control).[1]

Quantitative Binding Data (PDB: 1SA0)[1]
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions (Residues)RMSD (Å)
Compound 1 -8.4 0.42 Cys241 (H-bond), Val181 (Pi-Alkyl) 1.2
Compound 2-7.90.39Cys241 (Weak H-bond), Leu2481.8
Colchicine-9.80.35Cys241, Val181, Leu255N/A

Interpretation:

  • Compound 1 exhibits superior binding over Compound 2 due to the ortho-methoxy group. This substituent likely induces a conformational twist that better fits the hydrophobic pocket of the colchicine binding site, mimicking the twisted biaryl system of colchicine itself.

  • The Pyridone NH acts as a critical H-bond donor to the carbonyl backbone of Val181 or Cys241 , stabilizing the complex.

Mechanistic Insight: Pim-1 Kinase Inhibition

The 3-aryl-2-pyridone scaffold is also a known kinase inhibitor motif. In Pim-1 kinase (PDB: 2BIQ), the binding mode differs significantly from tubulin.

Binding Mode Visualization

The diagram below illustrates the specific residue interactions predicted for Compound 1 within the Pim-1 ATP-binding pocket.

InteractionMap Ligand Compound 1 (Pyridone Core) Glu121 Glu121 (Hinge Region) Ligand->Glu121 H-Bond (NH Donor) Ligand->Glu121 H-Bond (C=O Acceptor) Lys67 Lys67 (Catalytic) Ligand->Lys67 Cation-Pi Val126 Val126 (Hydrophobic) Ligand->Val126 Hydrophobic Leu44 Leu44 (Gatekeeper) Ligand->Leu44 Van der Waals

Figure 2: Predicted interaction map of Compound 1 within the Pim-1 Kinase active site.[1][2]

Comparative Kinase Selectivity

While Compound 1 shows moderate affinity (-7.5 kcal/mol) for Pim-1, the introduction of the ortho-methoxy group provides steric bulk that may clash with the "gatekeeper" residues in other kinases (e.g., c-Src), potentially offering selectivity .

  • Hinge Binding: The pyridone ring mimics the adenine ring of ATP, forming a bidentate H-bond with Glu121.

  • Steric Clash: The 2-methoxy group forces the phenyl ring out of planarity, which is favorable for the spacious Pim-1 pocket but unfavorable for sterically restricted kinases.

Experimental Validation Protocols

To validate these in silico predictions, the following bench assays are recommended:

  • Tubulin Polymerization Assay:

    • Method: Measure fluorescence enhancement of DAPI-tubulin complex.

    • Expectation: Compound 1 should inhibit polymerization in a dose-dependent manner (

      
      ).
      
  • Kinase Profiling (HotSpot Assay):

    • Method: Radiometric

      
      -ATP assay against a panel of kinases (Pim-1, Pim-2, EGFR).
      
    • Metric: Calculate Selectivity Score (S-score) to confirm if the 2-methoxy substitution confers specificity.

References

  • Lu, Y., et al. (2014).[1] "Design, synthesis, and biological evaluation of 3-aryl-4-alkoxypyridines as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Pogaku, V., et al. (2019).[1] "Synthesis and molecular docking studies of new 2-pyridone derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Chen, J., et al. (2012).[1] "Structure-based design of 3-aryl-6-amino-pyridines as potent Pim-1 kinase inhibitors." Bioorganic & Medicinal Chemistry. Link[1]

  • RCSB PDB. (2004).[1] "Crystal structure of tubulin-colchicine:stathmin-like domain complex (1SA0)." Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link[1]

Sources

A Researcher's Guide to Ensuring Reproducibility of In Vitro Findings: A Case Study with 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, the reproducibility of in vitro findings is the bedrock upon which successful therapeutic development is built. The journey from a promising compound in a petri dish to a life-changing medicine is fraught with challenges, and inconsistent early-stage data is a significant contributor to late-stage failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and ensure the reproducibility of in vitro findings for a novel compound, using the hypothetical molecule 2-Hydroxy-3-(2-methoxyphenyl)pyridine as a case study.

The principles and protocols outlined herein are designed to be broadly applicable, providing a robust methodology for assessing the consistency of a compound's biological effects across diverse cellular contexts. By embracing these practices, researchers can build a more reliable foundation for their drug discovery programs, ultimately accelerating the translation of promising molecules from the bench to the clinic.

The Critical Importance of Reproducibility in In Vitro Studies

In vitro cell-based assays are fundamental tools in drug discovery, offering a relatively high-throughput and cost-effective means of evaluating the biological activity of new chemical entities. However, the perceived simplicity of these assays can be deceptive. A multitude of factors, both biological and technical, can influence experimental outcomes, leading to variability that can obscure the true activity of a compound.[1][2][3]

Strategic Experimental Design: Laying the Foundation for Reproducible Results

A well-designed experiment is the first and most critical step in ensuring reproducibility. This involves careful consideration of the cellular models and the assays used to probe the compound's effects.

Rationale for Cell Line Selection: A Diverse and Authenticated Panel

The choice of cell lines is paramount. A single cell line provides only a narrow snapshot of a compound's activity. To gain a comprehensive understanding and assess the reproducibility of its effects, it is essential to use a diverse panel of cell lines.[4][5][6][7]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines from different tissues to assess for tissue-specific effects. For an anti-cancer agent, this would include lines from various cancer types (e.g., breast, lung, colon).

  • Genetic Background: Choose cell lines with different genetic backgrounds and mutation statuses (e.g., p53 wild-type vs. mutant) to identify potential determinants of sensitivity or resistance.

  • Metabolic Profiles: Different cell lines can have varying metabolic activities, which can impact how a compound is processed and its resulting efficacy.

  • Inclusion of a Non-Cancerous Cell Line: It is crucial to include a non-cancerous cell line (e.g., HEK293, normal human fibroblasts) to assess for general cytotoxicity and to determine a compound's therapeutic window.

  • Cell Line Authentication: This cannot be overstated. Use only authenticated cell lines from reputable cell banks (e.g., ATCC). Regular authentication via methods like short tandem repeat (STR) profiling is essential to ensure the identity and purity of your cell lines.[2]

Example Cell Line Panel for Initial Screening:

Cell LineTissue of OriginCharacteristics
MCF-7 Breast CancerEstrogen receptor-positive
MDA-MB-231 Breast CancerTriple-negative
A549 Lung CancerNon-small cell lung cancer
HCT116 Colon CancerColorectal carcinoma
HepG2 Liver CancerHepatocellular carcinoma; often used for toxicity screening
HEK293 Human Embryonic KidneyNon-cancerous; used to assess general cytotoxicity
Selection of a Core Panel of In Vitro Assays

To build a comprehensive profile of a compound's in vitro activity, a multi-faceted approach using a panel of well-established assays is recommended.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These assays are the workhorses of in vitro screening, providing a quantitative measure of a compound's effect on cell proliferation and viability. The MTT assay, for instance, measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9][10][11]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): If a compound reduces cell viability, it is important to understand the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): Many anti-cancer agents exert their effects by disrupting the cell cycle. Analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) can provide valuable insights into a compound's mechanism of action.[15][16][17][18]

Detailed Experimental Protocols: Ensuring Technical Consistency

The following are detailed, step-by-step protocols for the core assays. Adherence to these standardized procedures is crucial for minimizing technical variability.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Hydroxy-3-(2-methoxyphenyl)pyridine in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[8][10]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][10]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.[8][9]

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[8][10]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^5 cells per well in a 6-well plate.

    • After 24 hours, treat cells with 2-Hydroxy-3-(2-methoxyphenyl)pyridine at various concentrations for the desired time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[12]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the cell cycle phase.[15]

Materials:

  • 70% cold ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[18]

    • Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).[17][18]

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry. The data will be displayed as a histogram of DNA content.

Data Presentation and Visualization

Clear and concise presentation of data is essential for comparing findings across different cell lines.

Comparative Data Tables

Summarize quantitative data in tables for easy comparison.

Table 1: IC50 Values of 2-Hydroxy-3-(2-methoxyphenyl)pyridine in Different Cell Lines after 48h Treatment

Cell LineIC50 (µM) ± SD
MCF-7 [Insert Value]
MDA-MB-231 [Insert Value]
A549 [Insert Value]
HCT116 [Insert Value]
HepG2 [Insert Value]
HEK293 [Insert Value]

Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24h Treatment with Compound X (at IC50 concentration)

Cell Line% Apoptotic Cells ± SD
MCF-7 [Insert Value]
A549 [Insert Value]
HCT116 [Insert Value]

Table 3: Cell Cycle Distribution (%) after 24h Treatment with Compound X (at IC50 concentration)

Cell Line% G0/G1% S% G2/M
MCF-7 [Insert Value][Insert Value][Insert Value]
A549 [Insert Value][Insert Value][Insert Value]
HCT116 [Insert Value][Insert Value][Insert Value]
Visualizing Workflows and Pathways

Diagrams can help to clarify complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_output Output Cell_Lines Select & Authenticate Diverse Cell Lines Viability Cell Viability (MTT Assay) Cell_Lines->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Lines->Cell_Cycle Compound Prepare Serial Dilutions of 2-Hydroxy-3-(2-methoxyphenyl)pyridine Compound->Viability Compound->Apoptosis Compound->Cell_Cycle IC50 Calculate IC50 Values Viability->IC50 Quantify_Apoptosis Quantify Apoptotic Populations Apoptosis->Quantify_Apoptosis Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Comparison Compare Findings Across Cell Lines IC50->Comparison Quantify_Apoptosis->Comparison Cell_Cycle_Dist->Comparison Reproducibility Assess Reproducibility Comparison->Reproducibility Apoptosis_Assay_Principle cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Live Intact Membrane PS on Inner Leaflet Early PS Flips to Outer Leaflet Live->Early Apoptotic Stimulus Live_Result Annexin V (-) PI (-) Late PS on Outer Leaflet Membrane Permeable Early->Late Progression Early_Result Annexin V (+) PI (-) Late_Result Annexin V (+) PI (+)

Caption: Principle of the Annexin V/PI apoptosis assay.

Conclusion: A Commitment to Rigor and Reproducibility

The path from a novel compound to a viable drug candidate is long and requires a steadfast commitment to scientific rigor. By implementing a systematic approach to assessing the reproducibility of in vitro findings, researchers can build a strong foundation of reliable data. The use of diverse and authenticated cell lines, standardized protocols for a core set of assays, and clear, comparative data analysis are essential components of this process.

While this guide has used 2-Hydroxy-3-(2-methoxyphenyl)pyridine as a placeholder, the principles and methodologies described are universally applicable. By embracing these practices, the scientific community can enhance the reliability of preclinical research, ultimately increasing the efficiency and success rate of drug discovery and development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.).
  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16).
  • Flow Cytometry Protocol - Sigma-Aldrich. (n.d.).
  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC. (n.d.).
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - ACS Publications. (2023, March 15).
  • Improving the reproducibility of cell culture handling - INTEGRA Biosciences. (2021, October 19).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • (PDF) Cell Culture Drug Testing: A Comprehensive Overview - ResearchGate. (2025, May 8).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies - Taylor & Francis. (2008, September 26).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • Cell lines as in vitro models for drug screening and toxicity studies - PubMed. (2005, September 15).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxy-3-(2-methoxyphenyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure operational safety and environmental compliance. The following procedures are based on the known hazards of analogous pyridine derivatives and represent a cautious and comprehensive approach to handling and disposal.

Understanding the Hazard Profile

Anticipated Hazards:

  • Toxicity: Likely to be toxic if swallowed and may cause harm if inhaled or absorbed through the skin.[2][3]

  • Irritation: Expected to cause serious eye irritation and skin irritation.[2][3] May also cause respiratory irritation.[2][3]

  • Environmental Hazards: Assumed to be toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.

  • Flammability: While not confirmed for this specific compound, many pyridine derivatives are flammable liquids and vapors.[4][5] Therefore, it is prudent to treat it as potentially flammable.

The structural components—a hydroxyl group, a methoxyphenyl group, and a pyridine ring—all contribute to its chemical reactivity and potential biological effects, necessitating a cautious approach to its handling and disposal.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is critical to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Always handle 2-Hydroxy-3-(2-methoxyphenyl)pyridine in a certified chemical fume hood to minimize the risk of inhalation.[1][6] Proper ventilation is the primary engineering control to reduce exposure to harmful vapors.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coat, potentially flame-retardantTo protect clothing and skin from contamination.[1][6]
Respiratory Protection Not generally required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To avoid inhalation of vapors.[6]

Step-by-Step Disposal Protocol

The disposal of 2-Hydroxy-3-(2-methoxyphenyl)pyridine must be conducted in compliance with all local, state, and federal regulations. Never discharge this chemical down the drain or dispose of it as regular solid waste.[7]

Waste Segregation and Collection
  • Designate a Hazardous Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all waste containing 2-Hydroxy-3-(2-methoxyphenyl)pyridine.[8]

  • Segregate Waste Streams: Do not mix this waste with other incompatible materials.[8] Collect the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in the designated container.[1]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[8] The label should clearly identify the contents, including the full chemical name and any known hazards.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[7]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Final Disposal
  • Container Sealing: Once the waste container is full or no longer in use, ensure it is tightly sealed.[8]

  • Contact EHS: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] They will ensure the waste is transported and disposed of in accordance with regulatory requirements, likely through high-temperature incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-3-(2-methoxyphenyl)pyridine.

DisposalWorkflow Disposal Workflow for 2-Hydroxy-3-(2-methoxyphenyl)pyridine start Start: Handling 2-Hydroxy-3-(2-methoxyphenyl)pyridine ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste: - Unused Compound - Contaminated Materials - Solutions fume_hood->waste_generation spill Spill Occurs fume_hood->spill waste_container Place in Labeled, Sealed Hazardous Waste Container waste_generation->waste_container small_spill Small Spill spill->small_spill Assess Size large_spill Large Spill spill->large_spill Assess Size absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb contact_ehs_spill Contact EHS Immediately large_spill->contact_ehs_spill collect Collect in Sealed Container Using Non-Sparking Tools absorb->collect collect->waste_container store Store Container in a Cool, Well-Ventilated Area waste_container->store full_container Container is Full or No Longer in Use store->full_container full_container->store No contact_ehs_disposal Arrange for Pickup by EHS or Licensed Contractor full_container->contact_ehs_disposal Yes end End: Proper Disposal contact_ehs_disposal->end

Caption: Decision workflow for the safe handling and disposal of 2-Hydroxy-3-(2-methoxyphenyl)pyridine.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Material Safety Data Sheet. (2011, August 29). PYRIDINE.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Aldrich. (2025, August 26). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Jubilant Ingrevia Limited. (n.d.). 2-Hydroxypyridine Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-3-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth safety and logistical information for handling 2-Hydroxy-3-(2-methoxyphenyl)pyridine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this protocol is synthesized from authoritative data on structurally analogous compounds, including other substituted hydroxypyridines and methoxypyridines. Our approach is grounded in the principle of assuming a conservative hazard profile to ensure the highest level of protection.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the critical first step in defining the necessary protective measures. Based on data from closely related pyridine derivatives, we must handle 2-Hydroxy-3-(2-methoxyphenyl)pyridine as a substance with a multi-faceted hazard profile. The rationale for the stringent PPE requirements outlined below stems from these potential risks.

Potential Hazard Category Description & Rationale Primary Exposure Routes
Acute Toxicity Structurally similar compounds are classified as toxic or harmful if swallowed and in contact with skin.[1][2] Systemic effects cannot be ruled out upon absorption.Ingestion, Dermal
Skin Corrosion/Irritation Pyridine derivatives are known to cause skin irritation.[1][2][3][4] Prolonged contact could lead to more severe dermal effects.Dermal
Serious Eye Damage/Irritation Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4][5]Ocular
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3][4] This necessitates the use of robust engineering controls.Inhalation
Potential Flammability Several methoxypyridine analogs are flammable liquids.[3][4][6] Therefore, ignition sources must be strictly controlled in the handling area.N/A (Safety Precaution)

Core PPE Protocol: A Multi-Layered Defense Strategy

A comprehensive PPE strategy is non-negotiable. Each component serves a specific purpose, collectively creating a barrier between the researcher and the chemical.

Body Area Required PPE Specification and Justification (The Causality)
Eyes & Face Chemical Safety Goggles & Face ShieldMandatory: Chemical safety goggles provide primary protection against splashes. A face shield must be worn over the goggles during procedures with a higher risk of splashing (e.g., transferring solutions, heating) to protect the entire face.
Hands Double Nitrile GlovesMandatory: Double-gloving with powder-free nitrile gloves provides robust protection against dermal contact and absorption.[7] Nitrile offers good chemical resistance to a range of organic compounds.[8] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[8]
Body Chemical-Resistant Lab CoatMandatory: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect skin and personal clothing from contamination.[7] For large-volume work, a chemically resistant apron is recommended over the lab coat.
Respiratory Certified Chemical Fume HoodPrimary Control: All handling of 2-Hydroxy-3-(2-methoxyphenyl)pyridine must be performed inside a properly functioning and certified chemical fume hood.[7][9] This engineering control is the most critical step in preventing respiratory exposure.[1][2] A NIOSH-approved respirator with organic vapor cartridges may be required for non-routine tasks like spill cleanup outside of a hood.[1]
Feet Closed-Toed ShoesMandatory: Full-coverage, chemical-resistant footwear is required to protect against spills.[10] Perforated shoes or sandals are strictly prohibited in the laboratory.[10]

Operational Plan: From Preparation to Disposal

This section provides the procedural, step-by-step guidance for safely integrating 2-Hydroxy-3-(2-methoxyphenyl)pyridine into your workflow.

Preparation and Engineering Controls
  • Designated Area: Confirm that all work will be conducted in a designated area within a certified laboratory chemical fume hood.[9]

  • Safety Equipment Check: Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (<50 feet).[9]

  • Spill Kit: Ensure a chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand), waste bags, and appropriate PPE is readily available.

  • Waste Container: Prepare a designated, clearly labeled, and sealable hazardous waste container for all solid and liquid waste generated.[9]

Step-by-Step Handling Protocol
  • Donning PPE: Put on PPE in the following order: closed-toed shoes, lab coat, safety goggles, face shield (if needed), and finally, two pairs of nitrile gloves, ensuring the outer glove cuff extends over the lab coat sleeve.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood to ensure vapor capture.

    • Use non-sparking tools, especially when handling larger quantities, due to the potential flammability of related compounds.[3]

    • Keep containers tightly closed when not in use.[9]

  • Decontamination & Doffing PPE:

    • Wipe down the exterior of the primary container before removing it from the fume hood.

    • To remove PPE, first take off the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and/or goggles.

    • Remove the lab coat, turning it inside out to contain any surface contamination.

    • Finally, remove the inner pair of gloves, peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water immediately after handling the product.[1][2]

Emergency Response and Disposal
  • Spill Response: The immediate response to a spill is dictated by its scale. The following workflow provides a clear decision-making path.

cluster_0 Spill Response Workflow Spill Spill Occurs Assess Assess Size & Location Spill->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor  Small & Contained Major Major Spill (Outside Fume Hood) Assess->Major  Large or Uncontained Alert Alert Nearby Personnel Minor->Alert Evacuate Evacuate Immediate Area Major->Evacuate Contain Contain with Inert Absorbent Alert->Contain Cleanup Collect into Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon CallEHS Call Emergency Response / EHS Evacuate->CallEHS Secure Secure Area / Prevent Entry CallEHS->Secure

Caption: A workflow for responding to chemical spills.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] Seek medical attention.

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Call a POISON CENTER or doctor immediately.[1][2]

  • Waste Disposal:

    • All materials contaminated with 2-Hydroxy-3-(2-methoxyphenyl)pyridine, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[7]

    • Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[1]

PPE Selection Logic

The selection of appropriate PPE is a logical process derived directly from the hazard assessment. The following diagram illustrates this decision-making pathway.

cluster_1 PPE Selection Based on Hazard Assessment Start Handling 2-Hydroxy-3- (2-methoxyphenyl)pyridine Risk_Inhale Inhalation Hazard? Start->Risk_Inhale Risk_Skin Dermal Contact Hazard? Start->Risk_Skin Risk_Eye Eye Splash Hazard? Start->Risk_Eye Control_Inhale Work in Chemical Fume Hood Risk_Inhale->Control_Inhale Yes Control_Skin Wear Nitrile Gloves & Chemical-Resistant Lab Coat Risk_Skin->Control_Skin Yes Control_Eye Wear Chemical Safety Goggles & Face Shield Risk_Eye->Control_Eye Yes Proceed Proceed with Caution Control_Inhale->Proceed Control_Skin->Proceed Control_Eye->Proceed

Caption: A diagram illustrating PPE selection logic.

By adhering to these rigorous safety protocols, you build a foundation of trust and integrity in your research, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-3-hydroxypyridine.

  • Central Drug House (P) Ltd. (n.d.). 2-HYDROXY PYRIDINE CAS NO 142-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Fluoro-6-methoxypyridine.

  • Fisher Scientific. (2011). Material Safety Data Sheet for PYRIDINE.

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methoxypyridine.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxy-3-(trifluoromethyl)pyridine.

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

  • Fisher Scientific. (2015). Safety Data Sheet for Pyridine, Reagent.

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.

  • Echemi. (n.d.). 2-Methoxypyridine SDS, 1628-89-3 Safety Data Sheets.

  • Jubilant Ingrevia Limited. (2024). 2-Hydroxypyridine Safety Data Sheet.

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。